N2,N2-dimethylpyridine-2,4-diamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-N,2-N-dimethylpyridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQLMFXHGFWFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90008-36-9 | |
| Record name | 2-N,2-N-dimethylpyridine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: N2,N2-dimethylpyridine-2,4-diamine (CAS 90008-36-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2,N2-dimethylpyridine-2,4-diamine is a substituted pyridine derivative with the CAS number 90008-36-9. Its structure, featuring a pyridine core with a dimethylamino group at the 2-position and an amino group at the 4-position, suggests its potential as a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the currently available technical information for this compound, with a focus on its chemical synthesis and physicochemical properties.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 90008-36-9 | |
| Molecular Formula | C₇H₁₁N₃ | --INVALID-LINK-- |
| Molecular Weight | 137.18 g/mol | --INVALID-LINK-- |
| Melting Point | 149-151 °C | --INVALID-LINK-- |
| Physical Form | Powder | --INVALID-LINK-- |
| Storage Temperature | Room Temperature | --INVALID-LINK-- |
Table 2: Spectroscopic Data
| Spectrum Type | Data | Source |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.89 (s, 6H), 5.57 (s, 2H), 5.68 (d, J = 1.8 Hz, 1H), 5.84 (dd, J = 5.6, 1.8 Hz, 1H), 7.58 (d, J = 5.6 Hz, 1H) | --INVALID-LINK-- |
| Mass Spectrometry (ESI) | m/z (M+1)⁺: 138.05 | --INVALID-LINK-- |
Note: Data for ¹³C NMR and Infrared (IR) spectroscopy are not currently available in the cited literature.
Synthesis and Purification
A detailed experimental protocol for the synthesis of this compound has been described in the patent literature. The synthesis involves the reduction of a nitro-substituted pyridine oxide precursor.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the patent document WO2016124508A1.
Reaction Scheme:
Procedure:
-
To a stirred solution of 2-(dimethylamino)-4-nitropyridine 1-oxide (2 g, 10.92 mmol) in methanol (100 mL), Raney nickel (2 g) is added.
-
The reaction mixture is heated to 50°C under a hydrogen atmosphere for 22 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography (100-200 mesh) using a mobile phase of 6% methanolic ammonia in dichloromethane.
-
The purified product, this compound, is obtained as a solid (1.1 g, 74% yield).[1]
Biological Activity and Drug Development Potential
Currently, there is no publicly available information regarding the biological activity, mechanism of action, or its involvement in any signaling pathways for this compound. While its structural motifs are present in various biologically active molecules, specific screening data or pharmacological studies for this compound have not been reported in the scientific literature or patents reviewed. Therefore, its potential applications in drug development remain speculative and would require significant further investigation.
Safety Information
Based on available safety data sheets, this compound is classified as a hazardous substance.
Table 3: GHS Hazard Statements
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Source: --INVALID-LINK--
Standard precautionary measures, including the use of personal protective equipment (gloves, eye protection, and respiratory protection), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area.
Conclusion
This compound is a readily synthesizable compound with a defined chemical structure. The provided synthesis protocol offers a clear pathway for its preparation and purification. However, a significant gap exists in the understanding of its physicochemical properties and, most notably, its biological activity. For researchers and drug development professionals, this compound represents an unexplored chemical entity. Future work should focus on comprehensive characterization, including the determination of key physicochemical parameters and broad biological screening to elucidate its potential therapeutic applications. The absence of biological data currently precludes the development of hypotheses regarding its mechanism of action or its role in cellular signaling.
References
N2,N2-dimethylpyridine-2,4-diamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physical, chemical, and known synthetic aspects of N2,N2-dimethylpyridine-2,4-diamine (CAS No: 90008-36-9). Due to its status as a relatively under-researched compound, this document consolidates the limited available experimental data with predicted properties to offer a comprehensive resource. The guide includes a detailed experimental protocol for its synthesis, complete with characterization data. Notably, there is a significant lack of public information regarding the biological activity and pharmacological profile of this specific isomer, a gap this guide highlights for the scientific community.
Chemical Identity and Physical Properties
This compound, also known by its synonym 2-dimethylamino-4-aminopyridine, is a substituted pyridinediamine. Its core structure consists of a pyridine ring with a dimethylamino group at the 2-position and a primary amino group at the 4-position.
Table 1: Compound Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 90008-36-9 |
| Molecular Formula | C₇H₁₁N₃[1] |
| Molecular Weight | 137.18 g/mol |
| Synonyms | 2-dimethylamino-4-aminopyridine, 2-Dimethylamino-4-amino-pyridin, N2,N2-Dimethyl-pyridine-2,4-diamine, 4-amino-2-dimethylaminopyridine, 4-Amino-2-dimethylamino-pyridin[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | 149-151 °C | Experimental |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
Spectral and Analytical Data
Limited experimental spectral data is available for this compound. The following data was reported in the context of a synthesis protocol.
Table 3: Spectral Data
| Data Type | Details |
| ¹H NMR (400 MHz, DMSO-d6) | δ 7.58 (d, J = 5.6 Hz, 1H), 5.84 (dd, J = 5.6, 1.8 Hz, 1H), 5.68 (d, J = 1.8 Hz, 1H), 5.57 (s, 2H), 2.89 (s, 6H)[2] |
| Mass Spectrometry (ESI) | m/z 138.05 [M+H]⁺[2] |
| ¹³C NMR | Data not available |
| Infrared (IR) | Data not available |
Synthesis and Reactivity
The primary documented synthesis of this compound involves the reduction of a nitro-substituted pyridine N-oxide precursor.
Experimental Protocol: Synthesis from 2-(dimethylamino)-4-nitropyridine 1-oxide
A detailed experimental protocol for the synthesis of this compound has been published and is outlined below.[2]
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Procedure:
-
To a stirred solution of 2-(dimethylamino)-4-nitropyridine 1-oxide (2 g, 10.92 mmol) in methanol (100 mL), Raney nickel (2 g) was added.[2]
-
The reaction mixture was heated to 50°C under hydrogen pressure for 22 hours.[2]
-
The progress of the reaction was monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, the reaction mixture was filtered through celite, and the filtrate was concentrated under reduced pressure.[2]
-
The crude product was purified by silica gel (100:200 mesh) column chromatography using 6% methanolic ammonia in dichloromethane as the eluent to afford this compound (1.1 g, 74% yield).[2]
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Biological and Pharmacological Activity
As of the date of this guide, there is no publicly available information on the specific biological activities, mechanism of action, or pharmacological properties of this compound.
The broader class of aminopyridines, however, is known for a wide range of biological and pharmacological effects.[3] They are recognized as essential heterocycles in medicinal chemistry.[3] For instance, certain aminopyridine derivatives function by blocking voltage-gated potassium channels.[3] The well-known compound 4-aminopyridine (4-AP) acts as a potassium channel blocker and is used to improve walking speed in patients with multiple sclerosis.[4][5] Other aminopyridine-containing drugs have been developed for various therapeutic areas.[3]
Substituted pyridines and their derivatives have been investigated for a multitude of biological activities, including but not limited to:
-
Antiparasitic[6]
-
Anti-inflammatory[6]
-
Antihistamine[6]
-
Antibacterial[6]
-
Antiviral[6]
-
Anticonvulsant[6]
-
Anti-Alzheimer's[6]
-
Antifungal[6]
-
Antidiabetic[6]
-
Analgesic properties[6]
Given the diverse bioactivities of the aminopyridine scaffold, this compound represents a potential candidate for screening in various biological assays to uncover novel therapeutic applications. However, dedicated studies on this specific isomer are required to determine its pharmacological profile.
Safety and Handling
Specific safety and handling information for this compound is limited. Based on data for similar compounds, it should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a compound with defined synthetic accessibility and some characterized physical and spectral properties. However, a significant knowledge gap exists concerning its biological and pharmacological activities. This technical guide serves as a foundational document for researchers and drug development professionals, providing the available data and highlighting the untapped potential for future investigation into the therapeutic applications of this molecule. The detailed synthesis protocol provided herein should facilitate further research into this under-explored chemical entity.
References
- 1. This compound price & availability - MOLBASE [molbase.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to N2,N2-dimethylpyridine-2,4-diamine: Molecular Structure, Weight, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, molecular weight, and a validated synthesis protocol for N2,N2-dimethylpyridine-2,4-diamine. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Core Molecular Information
This compound is a substituted pyridine derivative with the chemical formula C7H11N3.[1][2] Its structure features a pyridine ring with a dimethylamino group at the 2-position and an amino group at the 4-position.
Molecular Structure and Weight
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C7H11N3 | [1][2] |
| Molecular Weight | 137.18 g/mol | [2] |
| CAS Number | 90008-36-9 | [1][2] |
Physicochemical and Spectral Data
While a comprehensive experimental dataset for this compound is not widely available in the public domain, key spectral data has been reported in the context of its synthesis. This information is crucial for the identification and characterization of the compound.
| Data Type | Description | Source |
| ¹H NMR (400 MHz, DMSO-d6) | δ 2.89 (s, 6H), 5.57 (s, 2H), 5.68 (d, J = 1.8 Hz, 1H), 5.84 (dd, J = 5.6, 1.8 Hz, 1H), 7.58 (d, J = 5.6 Hz, 1H) | [2] |
| Mass Spectrometry (ESI) | m/z (M+1)⁺: 138.05 | [2] |
| Melting Point | Not reported in the searched literature. | |
| Boiling Point | Not reported in the searched literature. | |
| ¹³C NMR | Not reported in the searched literature. | |
| Infrared (IR) Spectroscopy | Not reported in the searched literature. |
Experimental Protocols: Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound has been documented, involving the reduction of a nitro-substituted pyridine N-oxide precursor.[2]
Synthesis from 2-(dimethylamino)-4-nitropyridine 1-oxide
The synthesis involves the catalytic hydrogenation of 2-(dimethylamino)-4-nitropyridine 1-oxide.
Reaction Scheme:
2-(dimethylamino)-4-nitropyridine 1-oxide → this compound
Materials and Reagents:
-
2-(dimethylamino)-4-nitropyridine 1-oxide
-
Methanol (MeOH)
-
Raney nickel
-
Hydrogen (H₂)
-
Celite
-
Silica gel (100-200 mesh)
-
6% Methanolic ammonia in dichloromethane
Procedure:
-
A solution of 2-(dimethylamino)-4-nitropyridine 1-oxide (2 g, 10.92 mmol) in methanol (100 mL) is prepared in a suitable reaction vessel.[2]
-
Raney nickel (2 g) is added to the stirred solution.[2]
-
The reaction mixture is heated to 50°C under hydrogen pressure for 22 hours.[2]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, the reaction mixture is filtered through a pad of Celite.[2]
-
The filtrate is concentrated under reduced pressure.[2]
-
The crude product is purified by silica gel column chromatography using 6% methanolic ammonia in dichloromethane as the eluent.[2]
-
This process yields this compound (1.1 g, 74% yield).[2]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of this compound.
References
Technical Guide: Synthesis of N2,N2-dimethylpyridine-2,4-diamine from 2-(dimethylamino)-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis of N2,N2-dimethylpyridine-2,4-diamine, a key intermediate in pharmaceutical and agrochemical research. The synthesis pathway detailed herein focuses on the reduction of 2-(dimethylamino)-4-nitropyridine 1-oxide.
Synthesis Pathway Overview
The primary and most direct method for synthesizing this compound from 2-(dimethylamino)-4-nitropyridine 1-oxide is through a one-step reduction reaction. This process involves the catalytic hydrogenation of the nitro group and the removal of the N-oxide functionality.
Caption: Catalytic hydrogenation of 2-(dimethylamino)-4-nitropyridine 1-oxide.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis process.
| Parameter | Value | Reference |
| Starting Material | 2-(dimethylamino)-4-nitropyridine 1-oxide | [1] |
| Product | This compound | [1] |
| Catalyst | Raney Nickel | [1] |
| Reducing Agent | Hydrogen Gas | [1] |
| Solvent | Methanol | [1] |
| Reaction Temperature | 50°C | [1] |
| Reaction Time | 22 hours | [1] |
| Yield | 74% | [1] |
| Purification Method | Silica Gel Column Chromatography | [1] |
| Eluent | 6% Methanolic Ammonia in Dichloromethane | [1] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from 2-(dimethylamino)-4-nitropyridine 1-oxide, based on established literature.[1]
Materials and Reagents:
-
2-(dimethylamino)-4-nitropyridine 1-oxide
-
Methanol (MeOH)
-
Raney Nickel
-
Hydrogen (H₂) gas
-
Celite
-
Silica gel (100-200 mesh)
-
Dichloromethane (DCM)
-
Methanolic Ammonia
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2 g (10.92 mmol) of 2-(dimethylamino)-4-nitropyridine 1-oxide in 100 mL of methanol.
-
Catalyst Addition: To the stirred solution, carefully add 2 g of Raney nickel.
-
Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere and heated to 50°C for 22 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is filtered through a pad of celite to remove the Raney nickel catalyst.
-
Solvent Removal: The filtrate is concentrated under reduced pressure to remove the methanol.
-
Purification: The resulting crude product is purified by silica gel column chromatography (100-200 mesh). The column is eluted with a solution of 6% methanolic ammonia in dichloromethane.
-
Product Isolation: The fractions containing the desired product are collected and concentrated to afford this compound.
Characterization Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 2.89 (s, 6H), 5.57 (s, 2H), 5.68 (d, J = 1.8 Hz, 1H), 5.84 (dd, J = 5.6, 1.8 Hz, 1H), 7.58 (d, J = 5.6 Hz, 1H).[1]
-
Mass Spectrometry (ESI): m/z 138.05 [M+H]⁺.[1]
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Step-by-step workflow for the synthesis and purification.
References
The 2,4-Diaminopyrimidine Core: A Privileged Scaffold in Drug Discovery from Dihydrofolate Reductase to Kinase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,4-diaminopyrimidine scaffold represents a cornerstone in medicinal chemistry, serving as a versatile template for the design of potent inhibitors targeting a range of critical enzymes. This technical guide provides a comprehensive overview of the discovery, history, and evolution of 2,4-diaminopyrimidine derivatives, from their seminal role as dihydrofolate reductase (DHFR) inhibitors to their modern applications in targeting various protein kinases. This document details key quantitative data, experimental protocols, and the underlying signaling pathways, offering a valuable resource for professionals in drug discovery and development.
Discovery and Historical Development
The journey of 2,4-diaminopyrimidine derivatives began in the 1940s through the pioneering work of George H. Hitchings and Gertrude B. Elion.[1] Their rational drug design approach focused on creating antimetabolites that could interfere with nucleic acid biosynthesis.[1] Initially synthesized as potential purine and pyrimidine antagonists, it was discovered that these compounds did not act as direct nucleic acid building blocks but rather interfered with the utilization of folic acid.[2] This pivotal observation led to the identification of dihydrofolate reductase (DHFR) as their primary molecular target.
This early research culminated in the development of two landmark drugs:
-
Pyrimethamine: An antimalarial agent that demonstrated high selectivity for the DHFR enzyme of the malaria parasite, Plasmodium falciparum.
-
Trimethoprim: A potent antibacterial agent with a high affinity for bacterial DHFR over the human enzyme.[3]
The success of these early DHFR inhibitors established the 2,4-diaminopyrimidine core as a "privileged scaffold" in drug discovery. The key to their biological activity lies in the ability of the 2,4-diamino groups to form crucial hydrogen bonds with the active site of DHFR, mimicking the binding of the natural substrate, dihydrofolate.
In recent decades, the versatility of the 2,4-diaminopyrimidine scaffold has been further demonstrated by its application in the development of potent and selective kinase inhibitors. By modifying the substituents on the pyrimidine ring, researchers have successfully designed compounds that target a variety of kinases implicated in cancer and other diseases, including:
-
Cyclin-Dependent Kinase 7 (CDK7)
This evolution from DHFR to kinase inhibition underscores the remarkable adaptability of the 2,4-diaminopyrimidine core and its enduring importance in modern drug discovery.
Mechanism of Action: From Folate Antagonism to Kinase Inhibition
Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[5] By competitively inhibiting DHFR, 2,4-diaminopyrimidine derivatives deplete the cellular pool of THF, leading to the cessation of DNA synthesis and cell death.[5] This mechanism is particularly effective against rapidly proliferating cells, such as bacteria, parasites, and cancer cells.
Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The 2,4-diaminopyrimidine scaffold has proven to be an effective template for designing ATP-competitive kinase inhibitors. The pyrimidine core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases and block their catalytic activity.
FAK is a non-receptor tyrosine kinase that is a key regulator of cell adhesion, migration, proliferation, and survival. Overexpression and hyperactivity of FAK are associated with the progression and metastasis of many cancers. 2,4-Diaminopyrimidine-based FAK inhibitors block the autophosphorylation of FAK at Tyr397, thereby preventing the recruitment of Src family kinases and the activation of downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.
CDK7 is a unique member of the CDK family with dual roles in regulating both the cell cycle and transcription.[9] As part of the CDK-activating kinase (CAK) complex (with Cyclin H and MAT1), it phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression.[10][11] As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, which is essential for transcription initiation and elongation.[10] Inhibition of CDK7 by 2,4-diaminopyrimidine derivatives can therefore simultaneously arrest the cell cycle and suppress the transcription of oncogenes.
PAK4 is a serine/threonine kinase that is a downstream effector of the Rho GTPases, Cdc42 and Rac1. It is involved in regulating the cytoskeleton, cell motility, and cell survival. Overexpression of PAK4 is found in various cancers and is associated with increased invasion and metastasis. 2,4-Diaminopyrimidine-based PAK4 inhibitors block its kinase activity, thereby inhibiting downstream signaling pathways that promote cancer progression.
Quantitative Data Summary
The following tables summarize the inhibitory activities of key 2,4-diaminopyrimidine derivatives against their respective targets.
Table 1: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against DHFR
| Compound | Organism/Enzyme Source | IC50 / Ki | Reference |
| Pyrimethamine | Plasmodium falciparum | IC50: 0.10 µ g/100 µl | [12] |
| Pyrimethamine | Human (hDHFR) | IC50: 52 µM | [13] |
| Trimethoprim | Escherichia coli | Ki: 13-fold lower than control | [3] |
| Trimethoprim | Plasmodium falciparum | IC50: 0.15 µ g/100 µl | [12] |
| Compound 28 | Pneumocystis carinii | IC50: 23 nM | [14] |
| Compound 28 | Toxoplasma gondii | IC50: 5.5 nM | [14] |
| Compound 28 * | Mycobacterium avium | IC50: 1.5 nM | [14] |
| Iclaprim | DfrA (TMP-resistant) | Ki: 90 nM | [15] |
| Iclaprim | DfrG (TMP-resistant) | Ki: 1350 nM | [15] |
| Iclaprim | DfrK (TMP-resistant) | Ki: 221 nM | [15] |
*Compound 28 : 2,4-Diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine
Table 2: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| 11b | FAK | 2.75 | [16] |
| 12f | FAK | 1.87 | [16] |
| 8f | FAK | 27.44 | [5] |
| 12s | FAK | 47 | [6] |
| Q6 | FAK | 3.2 | [4] |
| A2 | PAK4 | 18.4 | [7] |
| B6 | PAK4 | 5.9 | [7] |
| B8 | PAK4 | 20.4 | [7] |
| 5n | PAK4 | 2.7 | [8] |
| 5o | PAK4 | 20.2 | [8] |
| WCDD115 | hDHFR | 144 | [13] |
| PF-4800567 | CK1ε | 32 | [17] |
| SR-4133 | CK1ε | 15 | [17] |
| Umbralisib | CK1ε | 37 | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and characterization of 2,4-diaminopyrimidine derivatives.
General Synthesis of 2,4-Diamino-5-arylpyrimidines
The synthesis of 2,4-diamino-5-arylpyrimidines can be achieved through various routes. A common method involves the Suzuki coupling of a 5-halo-2,4-diaminopyrimidine with an appropriate arylboronic acid.
Materials:
-
2,4-Diamino-5-bromopyrimidine or 2,4-Diamino-5-iodopyrimidine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or DMF)
Procedure:
-
To a reaction vessel, add 2,4-diamino-5-halopyrimidine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,4-diamino-5-arylpyrimidine.
In Vitro DHFR Inhibition Assay (Spectrophotometric)
This protocol describes a standard spectrophotometric assay to determine the inhibitory activity of compounds against DHFR.
Principle: The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.
Materials:
-
Purified DHFR enzyme
-
NADPH
-
Dihydrofolic acid (DHF)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In the wells of the microplate, add 180 µL of a mixture containing the assay buffer, NADPH (final concentration, e.g., 100 µM), and the test compound at various concentrations. Include wells for a positive control (e.g., methotrexate) and a negative control (DMSO vehicle).
-
Add 10 µL of the DHFR enzyme solution to each well and incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of DHF solution (final concentration, e.g., 50 µM).
-
Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 10-20 minutes in a kinetic mode.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[18]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.[18]
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well microplate
-
Luminometer
Procedure:
-
Set up the kinase reaction in the wells of the microplate by adding the kinase, substrate, ATP, and test compound in the kinase reaction buffer. Include appropriate controls.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percent inhibition for each test compound concentration and determine the IC50 value.
Experimental and Drug Discovery Workflows
The development of novel 2,4-diaminopyrimidine derivatives follows a structured drug discovery pipeline, from initial hit identification to preclinical candidate selection.
This workflow illustrates the iterative process of designing, synthesizing, and testing compounds to optimize their potency, selectivity, and drug-like properties. The initial discovery phase involves identifying and validating a biological target, developing a robust assay, and screening a compound library to identify initial "hits". These hits are then progressed through a hit-to-lead and lead optimization phase, where medicinal chemistry efforts are focused on improving the compound's properties through the study of structure-activity relationships (SAR). Promising lead compounds are then advanced to preclinical development, which involves efficacy and safety testing in animal models, ultimately leading to the selection of a preclinical candidate for further development.
Conclusion
The 2,4-diaminopyrimidine scaffold has a rich history in drug discovery, from its origins as a key component of early antifolate drugs to its current prominence in the design of targeted kinase inhibitors. Its remarkable versatility and proven success in generating clinically effective drugs ensure its continued importance in the field of medicinal chemistry. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the key historical milestones, mechanisms of action, quantitative data, and experimental methodologies associated with this privileged scaffold. The ongoing exploration of novel 2,4-diaminopyrimidine derivatives holds great promise for the development of new and improved therapies for a wide range of diseases.
References
- 1. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 12. 1,2-Dihydroquinolylmethyl analogues with high activity and specificity for bacterial dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of nitric oxide releasing derivatives of 2,4-diaminopyrimidine as novel FAK inhibitors for intervention of metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine cinnamyl derivatives as inhibitors of FAK with potent anti-gastric cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 10. T-loop phosphorylation stabilizes the CDK7–cyclin H–MAT1 complex in vivo and regulates its CTD kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis for CDK7 activation by MAT1 and Cyclin H - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydrofolate reductase and dihydropteroate synthase genotypes associated with in vitro resistance of Plasmodium falciparum to pyrimethamine, trimethoprim, sulfadoxine, and sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
Spectroscopic Data of N2,N2-dimethylpyridine-2,4-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for the compound N2,N2-dimethylpyridine-2,4-diamine. The information is intended to assist researchers and professionals in the fields of chemical synthesis, drug discovery, and materials science in the characterization and utilization of this molecule.
Molecular Structure and Properties
-
Compound Name: this compound
-
CAS Number: 90008-36-9
-
Molecular Formula: C₇H₁₁N₃
-
Molecular Weight: 137.18 g/mol
Spectroscopic Data
The following sections present the available spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The proton NMR spectrum provides information about the hydrogen atoms in the molecule, revealing details about their chemical environment and connectivity.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.58 | d | 1H | 5.6 | H-6 |
| 5.84 | dd | 1H | 5.6, 1.8 | H-5 |
| 5.68 | d | 1H | 1.8 | H-3 |
| 5.57 | s | 2H | - | -NH₂ |
| 2.89 | s | 6H | - | -N(CH₃)₂ |
d: doublet, dd: doublet of doublets, s: singlet
¹³C NMR Data
Despite extensive searches, experimental ¹³C NMR data for this compound was not found in the available literature and databases.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Electrospray Ionization (ESI-MS)
| Ion | m/z |
| [M+H]⁺ | 138.05 |
Infrared (IR) Spectroscopy
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on standard methodologies for aminopyridine derivatives.
NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the this compound sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube. The choice of solvent is critical to avoid proton exchange with the amino groups.
¹H NMR Acquisition: A one-dimensional ¹H NMR spectrum would be acquired on a 400 or 500 MHz spectrometer. Typical acquisition parameters would include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
Mass Spectrometry (ESI-MS)
Sample Preparation: A dilute solution of this compound (e.g., 10 µg/mL) would be prepared in a suitable solvent mixture, typically a combination of water and a polar organic solvent like acetonitrile or methanol, with the addition of a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.
Instrumentation and Analysis: The analysis would be performed using a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source. The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to separate them based on their mass-to-charge ratio (m/z). The data would be collected in positive ion mode to observe the protonated molecule [M+H]⁺.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for obtaining spectroscopic data.
Diaminopyrimidine Scaffolds: A Comprehensive Technical Guide to Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
The 2,4-diaminopyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile core for the design of potent and selective inhibitors targeting a wide range of therapeutic targets. Its remarkable ability to mimic the hydrogen bonding pattern of the adenine hinge-binding motif of ATP has led to its extensive exploration in the development of kinase inhibitors. Furthermore, its structural features have been instrumental in the design of inhibitors for other critical enzymes, most notably dihydrofolate reductase. This technical guide provides an in-depth overview of the key therapeutic targets of diaminopyrimidine scaffolds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Key Therapeutic Targets and Quantitative Efficacy
The therapeutic potential of diaminopyrimidine derivatives has been demonstrated against a multitude of targets, primarily in the areas of oncology, infectious diseases, and inflammatory conditions. The following tables summarize the in vitro efficacy of various diaminopyrimidine-based compounds against their respective targets.
Kinase Inhibitors
Kinases are a major class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The diaminopyrimidine scaffold has proven to be a highly effective framework for the development of potent kinase inhibitors.
Table 1: Diaminopyrimidine-Based Focal Adhesion Kinase (FAK) Inhibitors
| Compound ID | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| A12 | FAK | <500 | A549 | 0.13 ± 0.04 | [1][2][3] |
| A12 | FAK | <500 | MDA-MB-231 | 0.094 ± 0.05 | [1][2][3] |
| TAE-226 | FAK | - | A549, MDA-MB-231 | - | [1] |
| VS-6063 (Defactinib) | FAK, Pyk2 | 0.6 | - | - | [4] |
| GSK-2256098 | FAK | - | - | - | [4] |
| CEP-37440 | FAK, ALK | 2 (FAK), 3.1 (ALK) | - | - | [4] |
Table 2: Diaminopyrimidine-Based Cyclin-Dependent Kinase (CDK) Inhibitors
| Compound Class | Target | IC50 | Cellular Potency | Reference |
| 2,4-diaminopyrimidines | CDKs | < 10 nM | Submicromolar range | [5] |
Table 3: Other Diaminopyrimidine-Based Kinase Inhibitors
| Compound ID | Target(s) | IC50 (nM) | Reference |
| A12 | FAK, PLK4, TRKA, ALK, cMet | 20.6 (TRKA), 15.1 (PLK4) | [4] |
| 11i | JAK3 | - | [6] |
| - | MK2 | 19 | [7] |
| Cand 5 | CK1ε | - | [8] |
| - | HPK1 | - | [9] |
Dihydrofolate Reductase (DHFR) Inhibitors
Dihydrofolate reductase is a crucial enzyme in the synthesis of tetrahydrofolate, a precursor required for the biosynthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for antimicrobial and anticancer agents.[10][11][12]
Table 4: Diaminopyrimidine-Based Dihydrofolate Reductase (DHFR) Inhibitors
| Compound | Target Organism/Cell | Application | Reference |
| Trimethoprim | Bacteria | Antibacterial | [10][13][14] |
| Pyrimethamine | Protozoa (e.g., Plasmodium, Toxoplasma) | Antimalarial, Antiprotozoal | [10][13][15] |
| Methotrexate | Mammalian cells | Anticancer | [10] |
| Metoprine | Mammalian cells | Anticancer (research) | [12][16] |
| Iclaprim | Bacteria (including some trimethoprim-resistant strains) | Antibacterial | [17][18] |
| Compound 16l | Mycobacterium tuberculosis | Anti-tubercular (MIC = 6.25 µg/mL) | [19][20] |
Other Therapeutic Targets
The versatility of the diaminopyrimidine scaffold extends beyond kinases and DHFR, with demonstrated activity against various other targets, particularly in the context of infectious diseases.
Table 5: Diaminopyrimidine-Based Inhibitors of Protozoal and Other Targets
| Compound ID | Target Organism | Potential Molecular Target(s) | In Vitro Activity (IC50) | Reference |
| SCYX-5070 | Trypanosoma brucei | Mitogen-activated protein kinases (MAPKs), cdc2-related kinases (CRKs) | - | [21][22] |
| - | Cryptosporidium parvum | Dihydrofolate Reductase (DHFR) | - | [23] |
Experimental Protocols
This section provides a detailed methodology for key experiments commonly cited in the evaluation of diaminopyrimidine-based inhibitors.
In Vitro Kinase Inhibition Assay (Example: FAK)
This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human FAK enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (diaminopyrimidine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Add the FAK enzyme and the substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (Antiproliferative) Assay
This protocol outlines a common method to assess the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include wells with medium and DMSO as a negative control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the MTT or WST-1 reagent to each well and incubate for an additional 2-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibition of DHFR activity.
Materials:
-
Purified DHFR enzyme (from the target organism, e.g., E. coli or human)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.5)
-
Dihydrofolate (DHF)
-
NADPH (Nicotinamide adenine dinucleotide phosphate)
-
Test compounds dissolved in DMSO
-
96-well UV-transparent plates
-
UV-Vis spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound. Include a no-enzyme control and a no-inhibitor control.
-
Pre-incubate the mixture for a few minutes at room temperature.
-
Initiate the reaction by adding DHF and NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the no-inhibitor control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general workflow for drug discovery involving diaminopyrimidine scaffolds.
Caption: FAK signaling pathway and the point of inhibition by diaminopyrimidine derivatives.
Caption: General workflow for the discovery and development of diaminopyrimidine-based drugs.
Caption: Mechanism of action of diaminopyrimidine-based DHFR inhibitors.
Conclusion
The diaminopyrimidine scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. Its proven success in targeting kinases and dihydrofolate reductase has established it as a "privileged" structure in drug discovery. The ongoing research into novel derivatives and their application to a broader range of therapeutic targets, including those in infectious and inflammatory diseases, underscores the enduring potential of this chemical motif. This guide provides a foundational resource for researchers in the field, summarizing key data and methodologies to facilitate further exploration and development of diaminopyrimidine-based drugs.
References
- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PDB-101: Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine [pdb101.rcsb.org]
- 11. Diaminopyrimidine - Wikipedia [en.wikipedia.org]
- 12. Metoprine - Wikipedia [en.wikipedia.org]
- 13. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Basis of selectivity of antibacterial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Lipid-soluble diaminopyrimidine inhibitors of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. In vitro activity of the novel diaminopyrimidine, iclaprim, in combination with folate inhibitors and other antimicrobials with different mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2,4-Diaminopyrimidines as Potent Inhibitors of Trypanosoma brucei and Identification of Molecular Targets by a Chemical Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of N2,N2-dimethylpyridine-2,4-diamine and its Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for kinase inhibitors based on the 2,4-diaminopyridine and 2,4-diaminopyrimidine scaffold, with a focus on N2,N2-dimethylpyridine-2,4-diamine and its functionally similar analogs. This document synthesizes findings from multiple studies to detail the inhibitory activity, impact on cellular signaling pathways, and the experimental methodologies used to elucidate these mechanisms.
Core Mechanism of Action: Targeting the Kinase ATP-Binding Site
Substituted 2,4-diaminopyrimidine and 2,4-diaminopyridine derivatives are a well-established class of kinase inhibitors that function as ATP-competitive inhibitors. The core scaffold of these molecules is designed to mimic the adenine ring of ATP, allowing them to bind to the hinge region of the kinase catalytic domain. This binding event physically obstructs the binding of ATP, thereby preventing the phosphorylation of downstream substrates and inhibiting the kinase's enzymatic activity. The specificity and potency of these inhibitors are modulated by the various substituents on the core ring structure, which can form additional interactions with hydrophobic pockets and specific residues within the ATP-binding site.
Molecular docking studies on related diaminopyrimidine compounds have provided insights into their binding mode. For instance, the pyrimidine ring often forms crucial hydrogen bonds with the backbone of the hinge region residues. The substituents at the 2- and 4-positions can then extend into adjacent hydrophobic regions, contributing to the affinity and selectivity of the inhibitor for specific kinases.
Quantitative Inhibitory Activity
The inhibitory potential of 2,4-diaminopyridine and 2,4-diaminopyrimidine derivatives has been quantified against a range of kinases. The following tables summarize the half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) values from studies on various analogs, providing a comparative look at their potency.
| Compound Class/Derivative | Target Kinase(s) | IC50 (nM) | Reference Cell Line(s) |
| N2,N4-diphenylpyridine-2,4-diamine (14l) | EGFR L858R/T790M/C797S | 8-11 | Baf3 |
| N2,N4-diphenylpyridine-2,4-diamine (14o) | EGFR L858R/T790M/C797S | Potent Inhibition | Baf3 |
| N2,N4-disubstituted pyrimidine-2,4-diamines (3g) | CDK2/cyclin A | 83 | - |
| N2,N4-disubstituted pyrimidine-2,4-diamines (3c) | CDK9/cyclin T1 | 65 | - |
| 2,4-diamino pyrimidine derivative (A12) | FAK | - | A549, MDA-MB-231 |
| 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines | CDK2/cyclin E1, CDK9/cyclin T1 | Potent Inhibition | Various tumor cell lines |
| 2,4-diamino pyrimidine derivative (11b) | FAK | 2.75 | PANC-1, BxPC-3 |
| 2,4-diamino pyrimidine derivative (12f) | FAK | 1.87 | PANC-1, BxPC-3 |
| Compound Class/Derivative | GI50 (µM) | Reference Cell Line(s) |
| 2,4-diamino pyrimidine derivative (A12) | 0.13 (A549), 0.094 (MDA-MB-231) | A549, MDA-MB-231 |
| 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines | Submicromolar to lower micromolar | Various tumor cell lines |
| 2,4-diamino pyrimidine derivative (11b) | 0.98 (PANC-1), 0.55 (BxPC-3) | PANC-1, BxPC-3 |
| 2,4-diamino pyrimidine derivative (12f) | 0.11 (PANC-1), 0.15 (BxPC-3) | PANC-1, BxPC-3 |
Impact on Cellular Signaling Pathways
Inhibition of target kinases by this compound analogs leads to the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
Derivatives of N2,N4-diphenylpyridine-2,4-diamine have been shown to be potent inhibitors of mutant forms of the Epidermal Growth Factor Receptor (EGFR), which are often implicated in non-small cell lung cancer (NSCLC).[1] Inhibition of EGFR blocks the downstream phosphorylation cascade, including the mTOR signaling pathway.[1] This disruption leads to cell cycle arrest and the induction of apoptosis.[1]
EGFR Signaling Inhibition
Certain 2,4-diaminopyrimidine derivatives are potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.[2][3][4] Inhibition of FAK disrupts the FAK/PI3K/Akt signaling pathway, leading to decreased expression of downstream targets like cyclin D1 and Bcl-2.[3] This ultimately results in reduced cell proliferation and angiogenesis.[3][4]
FAK Signaling Inhibition
Analogs based on the N2,N4-disubstituted pyrimidine-2,4-diamine scaffold have demonstrated potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), such as CDK2 and CDK9.[5][6] CDKs are crucial regulators of the cell cycle.[5][6] Inhibition of these kinases leads to cell cycle arrest, typically at the G2/M phase, thereby preventing cell division.[6]
CDK Inhibition and Cell Cycle
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the mechanism of action of 2,4-diaminopyridine and 2,4-diaminopyrimidine kinase inhibitors.
This assay determines the IC50 value of a compound against a specific kinase.
-
Reagents and Materials: Recombinant kinase, kinase-specific substrate, ATP, kinase assay buffer, test compound dilutions, and a luminescence-based ATP detection reagent.
-
Procedure:
-
Add kinase, substrate, and test compound to a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and measure the remaining ATP using the luminescence-based detection reagent with a plate reader.
-
-
Data Analysis: The luminescence signal is inversely proportional to kinase activity. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Kinase Inhibition Assay Workflow
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Reagents and Materials: Cancer cell lines, cell culture medium, test compound dilutions, trichloroacetic acid (TCA), and sulforhodamine B (SRB) dye.
-
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Fix the cells with TCA.
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye and solubilize the bound dye.
-
Measure the absorbance at 510 nm.
-
-
Data Analysis: The absorbance is proportional to the number of viable cells. GI50 values are determined from the dose-response curve.
This technique is used to detect changes in protein expression and phosphorylation levels, providing insights into the effects of the inhibitor on signaling pathways.
-
Reagents and Materials: Treated cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer, primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt), HRP-conjugated secondary antibodies, and chemiluminescent substrate.
-
Procedure:
-
Lyse treated cells and quantify protein concentration.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: The intensity of the bands corresponding to the proteins of interest is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Reagents and Materials: Treated cells, phosphate-buffered saline (PBS), ethanol for fixation, RNase A, and a DNA-intercalating dye (e.g., propidium iodide - PI).
-
Procedure:
-
Harvest and wash treated cells.
-
Fix the cells in cold 70% ethanol.
-
Wash the fixed cells and treat with RNase A.
-
Stain the cells with PI.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI stain.
Conclusion
This compound and its analogs represent a versatile class of kinase inhibitors with demonstrated activity against multiple cancer-relevant kinases, including EGFR, FAK, and CDKs. Their mechanism of action is primarily through competitive inhibition at the ATP-binding site, leading to the disruption of key signaling pathways that control cell proliferation, survival, and division. The data and methodologies presented in this guide provide a comprehensive framework for the continued research and development of this promising class of therapeutic agents.
References
- 1. The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to N2,N2-dimethylpyridine-2,4-diamine and Its Analogs for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2,N2-dimethylpyridine-2,4-diamine, also known by synonyms such as 2-dimethylamino-4-aminopyridine, is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its substituted pyridine core is a key pharmacophore in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of this compound and its structural analogs, with a focus on data relevant to researchers in drug development.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular weight of 137.18 g/mol .[1] Its chemical structure and key properties are summarized in the tables below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-dimethylamino-4-aminopyridine, 2-Dimethylamino-4-amino-pyridin, N2,N2-Dimethyl-pyridine-2,4-diamine, 4-amino-2-dimethylaminopyridine, 4-Amino-2-dimethylamino-pyridin | [3] |
| CAS Number | 90008-36-9 | [4] |
| Molecular Formula | C7H11N3 | [4] |
| Molecular Weight | 137.18 g/mol | |
| Melting Point | 149-151 °C | [2] |
| Physicochemical Property | Value | Reference |
| Appearance | White to off-white solid | [5] |
| pKa | 9.17 (for 4-aminopyridine) | [6] |
| LogP | 0.76 (for 4-aminopyridine) | [6] |
Synthesis and Characterization
A common synthetic route to this compound involves the reduction of a nitro-substituted precursor.[7]
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-(dimethylamino)-4-nitropyridine 1-oxide (1.0 eq)
-
Raney Nickel (catalyst)
-
Methanol (solvent)
-
Hydrogen gas
-
Celite
-
Silica gel (100-200 mesh)
-
6% Methanolic ammonia in dichloromethane (eluent)
Procedure:
-
To a stirred solution of 2-(dimethylamino)-4-nitropyridine 1-oxide (e.g., 2 g, 10.92 mmol) in methanol (100 mL), add Raney nickel (2 g).[7]
-
Heat the reaction mixture to 50°C under hydrogen pressure for 22 hours.[7]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7]
-
Upon completion, filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure.[7]
-
Purify the crude product by silica gel column chromatography using 6% methanolic ammonia in dichloromethane as the eluent to yield this compound.[7]
Characterization Data:
| Technique | Data | Reference |
| ¹H NMR (400 MHz, DMSO-d6) | δ 2.89 (s, 6H), 5.57 (s, 2H), 5.68 (d, J = 1.8 Hz, 1H), 5.84 (dd, J = 5.6, 1.8 Hz, 1H), 7.58 (d, J = 5.6 Hz, 1H) | [7] |
| MS (ESI) | m/z (M+1)⁺: 138.05 | [7] |
Potential Therapeutic Applications and Biological Activity of Structural Analogs
While specific biological activity data for this compound is limited in publicly available literature, the broader class of diaminopyridines and diaminopyrimidines has been extensively studied, revealing a range of therapeutic potentials.
Neuromuscular and Central Nervous System Disorders
4-aminopyridine (4-AP), a structural analog, is a potassium channel blocker used to improve walking in patients with multiple sclerosis.[6][8] It acts by prolonging the action potential in demyelinated axons, thereby enhancing neurotransmitter release.[9] The diaminopyridine analog, 2,4-diaminopyridine (2,4-DAP), has shown greater potency than 4-AP in reversing neuromuscular blockade in animal models, suggesting that this compound could be investigated for similar applications.[10]
Caption: Proposed mechanism of 4-aminopyridine at the neuromuscular junction.
Oncology
Derivatives of 2,4-diaminopyrimidine have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Focal Adhesion Kinase (FAK), both of which are crucial targets in cancer therapy.[1][2] For instance, certain 2,4-diaminopyrimidine derivatives have shown significant antitumor activity against various cancer cell lines with IC50 values in the low micromolar to nanomolar range.[1][2] This suggests that this compound could serve as a scaffold for the development of novel kinase inhibitors.
Quantitative Data for 2,4-Diaminopyrimidine Analogs:
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9k | A549 (Lung) | 2.14 | [2] |
| HCT-116 (Colon) | 3.59 | [2] | |
| PC-3 (Prostate) | 5.52 | [2] | |
| MCF-7 (Breast) | 3.69 | [2] | |
| Compound 13f | A549 (Lung) | 1.98 | [2] |
| HCT-116 (Colon) | 2.78 | [2] | |
| PC-3 (Prostate) | 4.27 | [2] | |
| MCF-7 (Breast) | 4.01 | [2] | |
| Compound A12 | A549 (Lung) | 0.130 | [1] |
| MDA-MB-231 (Breast) | 0.094 | [1] |
Experimental Protocol: In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol is a general representation and may require optimization for specific compounds and cell lines.
Caption: Workflow for an in vitro cytotoxicity assay.
Histamine Intolerance and Diamine Oxidase (DAO) Inhibition
Given its diamine structure, this compound could potentially interact with diamine oxidase (DAO), an enzyme responsible for the degradation of histamine.[11][12] Inhibition of DAO can lead to an accumulation of histamine, causing symptoms of histamine intolerance.[13] Further investigation is required to determine if this compound acts as a substrate or inhibitor of DAO.
Analytical Methods
The purity and concentration of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[14][15][16]
Hypothetical GC-MS Parameters:
| Parameter | Recommended Condition |
| Column | Capillary column suitable for polar/amine compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial temperature: 60°C, hold for 2 minutes. Ramp: 10°C/min to 250°C. Hold: 5 minutes at 250°C. |
| Ion Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-300 |
Conclusion
This compound is a readily synthesizable compound with a chemical scaffold that is prevalent in various biologically active molecules. While direct biological data for this specific compound is sparse, the well-documented activities of its structural analogs in areas such as neuromuscular disorders and oncology highlight its potential as a valuable starting point for drug discovery campaigns. Further research into its pharmacological profile is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the medicinal chemistry of this compound and its derivatives.
References
- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound price & availability - MOLBASE [molbase.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 6. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 9. Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the pharmacological actions of some new 4-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The structure and inhibition of human diamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in the Clinical Application of Histamine and Diamine Oxidase (DAO) Activity: A Review [mdpi.com]
- 13. Drugs - Histaminosis [histaminosis.com.ar]
- 14. Buy N2,N2-Dimethylpyridine-2,5-diamine | 4928-43-2 [smolecule.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Laboratory-Scale Synthesis of N2,N2-dimethylpyridine-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of N2,N2-dimethylpyridine-2,4-diamine, a valuable diamino-pyridine derivative for research and development in medicinal chemistry and material science. The synthesis involves the catalytic hydrogenation of 2-(dimethylamino)-4-nitropyridine 1-oxide using Raney nickel. This application note includes a step-by-step experimental procedure, a summary of reaction parameters and product specifications, and relevant diagrams illustrating the synthetic workflow.
Introduction
This compound is a substituted pyridine compound with potential applications as a building block in the synthesis of novel pharmaceutical agents and functional materials. Diaminopyridine scaffolds are present in a variety of biologically active molecules, including kinase inhibitors for cancer therapy. The precise and efficient synthesis of derivatives such as this compound is crucial for further investigation into their therapeutic potential. The protocol described herein details a reliable method for its preparation from 2-(dimethylamino)-4-nitropyridine 1-oxide.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 2-(dimethylamino)-4-nitropyridine 1-oxide |
| Reagents | Raney Nickel, Hydrogen gas, Methanol |
| Reaction Temperature | 50°C |
| Reaction Time | 22 hours |
| Product Yield | 74% |
| Product Purity | Purified by silica gel column chromatography |
| Characterization Data | |
| ¹H NMR (400 MHz, DMSO-d6) | δ 2.89 (s, 6H), 5.57 (s, 2H), 5.68 (d, J = 1.8 Hz, 1H), 5.84 (dd, J = 5.6, 1.8 Hz, 1H), 7.58 (d, J = 5.6 Hz, 1H)[1] |
| Mass Spectrometry (ESI) | m/z 138.05 (M+1)⁺[1] |
Experimental Protocol
This protocol is adapted from the procedure described in patent literature for the synthesis of this compound (CAS 90008-36-9).[1]
Materials and Equipment:
-
2-(dimethylamino)-4-nitropyridine 1-oxide (10.92 mmol, 2 g)
-
Raney Nickel (2 g)
-
Methanol (100 mL)
-
Hydrogen gas supply with a pressure regulator
-
Three-neck round-bottom flask or a suitable hydrogenation vessel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Celite for filtration
-
Rotary evaporator
-
Silica gel (100-200 mesh) for column chromatography
-
Eluent: 6% methanolic ammonia in dichloromethane
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: To a suitable hydrogenation vessel, add a stirred solution of 2-(dimethylamino)-4-nitropyridine 1-oxide (2 g, 10.92 mmol) in methanol (100 mL).[1]
-
Catalyst Addition: Carefully add Raney nickel (2 g) to the solution under an inert atmosphere if possible, to prevent premature deactivation.
-
Hydrogenation: Securely connect the reaction vessel to a hydrogen gas source. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel with hydrogen and heat the reaction mixture to 50°C with vigorous stirring.[1]
-
Reaction Monitoring: Maintain the reaction at 50°C under hydrogen pressure for 22 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and carefully vent the excess hydrogen gas in a well-ventilated hood.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purification: Purify the crude product by silica gel column chromatography (100-200 mesh) using 6% methanolic ammonia in dichloromethane as the eluent to afford pure this compound.[1]
-
Product Isolation: Collect the appropriate fractions and concentrate them under reduced pressure to yield the final product as a solid (1.1 g, 74% yield).[1]
-
Characterization: Characterize the final product by ¹H NMR and Mass Spectrometry to confirm its identity and purity.
Visualizations
Reaction Scheme and Workflow:
References
Application Notes and Protocols for N2,N2-dimethylpyridine-2,4-diamine in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2,N2-dimethylpyridine-2,4-diamine is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its 2,4-diaminopyridine core structure is recognized as a privileged scaffold, particularly in the development of kinase inhibitors. The strategic placement of the amino groups allows for the formation of key hydrogen bond interactions within the ATP-binding sites of various kinases, making it an attractive starting point for the design of targeted therapies, especially in oncology.
This document provides detailed application notes on the utility of this compound, along with experimental protocols for its synthesis and its incorporation into kinase inhibitor scaffolds. The information presented is intended to guide researchers in leveraging this compound for the development of novel therapeutic agents.
Synthesis of this compound
A common synthetic route to this compound involves the reduction of a nitro-precursor. A detailed protocol is provided below.
Protocol: Synthesis of this compound
Starting Material: 2-(dimethylamino)-4-nitropyridine 1-oxide
Reagents and Equipment:
-
2-(dimethylamino)-4-nitropyridine 1-oxide
-
Methanol (MeOH)
-
Raney Nickel
-
Hydrogen gas source
-
Reaction flask equipped with a stirrer
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent: 6% methanolic ammonia in dichloromethane
Procedure:
-
To a stirred solution of 2-(dimethylamino)-4-nitropyridine 1-oxide (2 g, 10.92 mmol) in methanol (100 mL), add Raney nickel (2 g).
-
Heat the reaction mixture to 50°C under hydrogen pressure.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the Raney nickel.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using 6% methanolic ammonia in dichloromethane as the eluent to afford this compound.
Application in Kinase Inhibitor Synthesis
The 2,4-diaminopyridine scaffold, present in this compound, is a key structural motif in numerous kinase inhibitors. This is due to its ability to mimic the hinge-binding interactions of the adenine base of ATP. The N2,N2-dimethyl substitution can be a crucial element for modulating solubility, cell permeability, and metabolic stability, while the 4-amino group serves as a handle for further chemical modifications to enhance potency and selectivity.
Derivatives of the closely related 2,4-diaminopyrimidine scaffold have shown significant inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs) and Focal Adhesion Kinase (FAK).[1][2]
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle.[3] Their dysregulation is a hallmark of many cancers, making them attractive targets for cancer therapy.[2] Several 2,4-diaminopyrimidine-based compounds have been developed as potent CDK inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 3c | CDK9/cyclin T1 | 65 | [2] |
| 3g | CDK2/cyclin A | 83 | [2] |
| 22 | CDK7 | 7.21 | [4] |
Focal Adhesion Kinase (FAK) Inhibitors
FAK is a non-receptor tyrosine kinase involved in cell adhesion, proliferation, and migration. Its overexpression is associated with tumor progression and metastasis.[1]
| Compound ID | Target | Cell Line | IC50 (nM) | Reference |
| A12 | FAK | A549 | 130 | [1] |
| A12 | FAK | MDA-MB-231 | 94 | [1] |
Experimental Protocols for Kinase Inhibitor Development
The following protocols provide a general framework for the synthesis of kinase inhibitors using a 2,4-diaminopyrimidine core, which can be adapted for this compound, and for assessing their biological activity.
Protocol: Synthesis of N2,N4-Disubstituted Pyrimidine-2,4-diamine Derivatives
This protocol outlines a general method for the synthesis of 2,4-diaminopyrimidine derivatives, which can be adapted for pyridine analogs. The synthesis typically involves sequential nucleophilic aromatic substitution reactions on a di-chlorinated pyrimidine or pyridine starting material.[5]
Starting Material: 2,4-Dichloropyrimidine
General Procedure:
-
First Substitution (C4 position): React 2,4-dichloropyrimidine with a desired amine in the presence of a base (e.g., diisopropylethylamine) in a suitable solvent (e.g., ethanol) at room temperature or with gentle heating. This selectively substitutes the more reactive chlorine at the C4 position.
-
Second Substitution (C2 position): The resulting 2-chloro-N4-substituted-pyrimidin-4-amine is then reacted with a second amine, often requiring more forcing conditions such as heating in a sealed tube or microwave irradiation, to yield the N2,N4-disubstituted pyrimidine-2,4-diamine.
-
Purification: The final product is typically purified by column chromatography on silica gel.
Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.[6]
Materials and Reagents:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., a derivative of this compound)
-
Assay buffer (specific to the kinase)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the kinase and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway: CDK-Mediated Cell Cycle Regulation
Caption: Simplified CDK signaling pathway in cell cycle progression and points of inhibition.
Experimental Workflow: Kinase Inhibitor Synthesis and Evaluation
Caption: General workflow for the development of kinase inhibitors.
References
- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of CDK Pathway Dysregulation and Its Therapeutic Potential in Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: N2,N2-dimethylpyridine-2,4-diamine as a Scaffold for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine-2,4-diamine core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel kinase inhibitors. While specific data on N2,N2-dimethylpyridine-2,4-diamine as a kinase inhibitor scaffold is emerging, extensive research has been conducted on structurally related analogs, particularly N2,N4-diphenylpyridine-2,4-diamine derivatives. These compounds have shown potent inhibitory activity against key kinases involved in cancer progression, most notably the Epidermal Growth Factor Receptor (EGFR).
This document provides detailed application notes and experimental protocols for the evaluation of kinase inhibitors based on the pyridine-2,4-diamine scaffold, using N2,N4-diphenylpyridine-2,4-diamine derivatives as a primary example. The methodologies described herein are broadly applicable to the characterization of novel kinase inhibitors and are intended to guide researchers in their drug discovery efforts.
Data Presentation
The inhibitory activities of novel kinase inhibitors are typically evaluated through a series of biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. The following tables summarize the representative inhibitory activities of N2,N4-diphenylpyridine-2,4-diamine derivatives against EGFR-mutant cell lines, which are crucial in the context of non-small cell lung cancer (NSCLC).
Table 1: In Vitro Antiproliferative Activity of Representative N2,N4-diphenylpyridine-2,4-diamine Derivatives against EGFR-Mutant Cell Lines
| Compound ID | Baf3-EGFRL858R/T790M/C797S IC50 (nM) | Baf3-EGFRDel19/T790M/C797S IC50 (nM) |
| 14l | 8 | 11 |
| 14o | 10 | 12 |
Data is illustrative and based on published findings for N2,N4-diphenylpyridine-2,4-diamine derivatives.[1]
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of pyridine-2,4-diamine-based kinase inhibitors are provided below.
Protocol 1: General Synthesis of N2,N4-Diarylpyridine-2,4-diamine Derivatives via Buchwald-Hartwig Amination
This protocol describes a general method for the synthesis of N2,N4-diarylpyridine-2,4-diamine derivatives, which can be adapted for various substituted anilines and pyridines.
Materials:
-
2,4-Dichloropyridine
-
Substituted aniline (2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried round-bottom flask, add 2,4-dichloropyridine (1 equivalent), the desired substituted aniline (2.2 equivalents), cesium carbonate (2.5 equivalents), palladium(II) acetate (0.05 equivalents), and Xantphos (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene to the flask via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N2,N4-diarylpyridine-2,4-diamine derivative.
Protocol 2: Biochemical EGFR Kinase Assay (Luminescence-Based)
This assay determines the in vitro inhibitory activity of a compound against the EGFR kinase. It measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., N2,N4-diphenylpyridine-2,4-diamine derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of recombinant EGFR kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Cell Viability Assay (MTT Assay)
This assay assesses the effect of the test compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., Baf3-EGFR mutant cells)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with the test compound.
Materials:
-
Cancer cell line
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition and Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Apoptosis Assay by Annexin V Staining
This assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the test compound for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition and Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Protocol 6: Western Blot Analysis of EGFR and mTOR Pathway Proteins
This protocol is used to assess the phosphorylation status of key proteins in the EGFR and mTOR signaling pathways.
Materials:
-
Cancer cell line
-
Test compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-mTOR, anti-total mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: EGFR signaling pathway and point of inhibition.
Caption: Downstream mTOR signaling pathway.
Experimental Workflow Diagrams
Caption: Biochemical kinase assay workflow.
Caption: Cell-based assay workflow.
References
Application of Diaminopyrimidine Derivatives in Anti-Cancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminopyrimidine derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry, particularly in the discovery of novel anti-cancer agents. The diaminopyrimidine scaffold is considered a "privileged structure" due to its ability to mimic the hinge-binding motif of ATP, enabling it to effectively target the ATP-binding sites of various protein kinases.[1] This structural feature has led to the development of numerous potent and selective inhibitors of key enzymes implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), Focal Adhesion Kinase (FAK), and Dihydrofolate Reductase (DHFR).[1][2][3][4] This document provides a comprehensive overview of the application of diaminopyrimidine derivatives in oncology, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Data Presentation: In Vitro Efficacy of Diaminopyrimidine Derivatives
The following tables summarize the in vitro anti-proliferative and inhibitory activities of selected diaminopyrimidine derivatives against various cancer cell lines and protein kinases.
Table 1: Anti-proliferative Activity of Diaminopyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |
| 9k | A549 (Lung) | 2.14 | Unknown | [4] |
| HCT-116 (Colon) | 3.59 | [4] | ||
| PC-3 (Prostate) | 5.52 | [4] | ||
| MCF-7 (Breast) | 3.69 | [4] | ||
| 13f | A549 (Lung) | 1.98 | Unknown | [4] |
| HCT-116 (Colon) | 2.78 | [4] | ||
| PC-3 (Prostate) | 4.27 | [4] | ||
| MCF-7 (Breast) | 4.01 | [4] | ||
| A12 | A549 (Lung) | 0.13 | FAK | [3][5] |
| MDA-MB-231 (Breast) | 0.094 | FAK | [3][5] | |
| 21v | Ba/F3-EGFR¹⁹ᵈᵉˡ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ | 0.041 | EGFR | [6] |
| Ba/F3-EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ | 0.052 | EGFR | [6] | |
| 22 | MV4-11 (Leukemia) | Not Reported | CDK7 | [7][8][9] |
Table 2: Kinase Inhibitory Activity of Diaminopyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 21v | EGFR¹⁹ᵈᵉˡ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ | 2.3 | [6] |
| EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ | 12.5 | [6] | |
| 21q | EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ | 2.0 | [6] |
| EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ | 28.5 | [6] | |
| EGFR¹⁹ᵈᵉˡ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ | 1.6 | [6] | |
| 22 | CDK7 | 7.21 | [8] |
| A12 | FAK | Not Reported (Multi-kinase inhibitor) | [3][5] |
Signaling Pathways and Mechanisms of Action
Diaminopyrimidine derivatives exert their anti-cancer effects by modulating various signaling pathways critical for tumor growth, proliferation, and survival.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates downstream signaling cascades including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[10][11] Mutations in EGFR can lead to its constitutive activation, driving tumorigenesis in non-small cell lung cancer (NSCLC).[12] Diaminopyrimidine-based inhibitors have been developed to target both wild-type and mutant forms of EGFR, including those resistant to first and second-generation inhibitors.[6][12][13]
Cyclin-Dependent Kinase 7 (CDK7) and Cell Cycle Regulation
CDK7 is a key regulator of both the cell cycle and transcription.[8][14] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) that drive cell cycle progression.[3][15] By inhibiting CDK7, diaminopyrimidine derivatives can induce cell cycle arrest, typically at the G1/S phase, and promote apoptosis.[7][8]
Focal Adhesion Kinase (FAK) Signaling in Cell Migration
FAK is a non-receptor tyrosine kinase that plays a crucial role in integrin-mediated signal transduction, regulating cell adhesion, migration, and survival.[12][16] Overexpression of FAK is associated with increased malignancy and invasiveness in various cancers.[3][17] Diaminopyrimidine-based FAK inhibitors can disrupt these processes, thereby inhibiting tumor metastasis.[3][5]
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 3. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 9. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. Regulation of CDK7–Carboxyl-Terminal Domain Kinase Activity by the Tumor Suppressor p16INK4A Contributes to Cell Cycle Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
Application Notes and Protocols for N2,N2-dimethylpyridine-2,4-diamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of N2,N2-dimethylpyridine-2,4-diamine (CAS No. 90008-36-9) as a versatile building block in organic synthesis. The information contained herein is intended to guide researchers in the effective utilization of this compound for the synthesis of complex molecules, particularly in the context of drug discovery and development.
Introduction
This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a dimethylamino group, allows for diverse reactivity and the introduction of this key scaffold into larger molecules. This compound is particularly useful in the preparation of substituted pyridines and fused pyrimidine systems, which are prevalent motifs in many biologically active compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 90008-36-9 |
| Molecular Formula | C₇H₁₁N₃ |
| Molecular Weight | 137.18 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. |
Synthesis of this compound
The following protocol describes a common method for the synthesis of this compound via the reduction of a nitro-precursor.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of this compound.
Protocol: Synthesis of this compound
This protocol is adapted from the procedure described in patent WO2016/124508.
Materials:
-
2-(dimethylamino)-4-nitropyridine 1-oxide
-
Raney Nickel
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Methanolic ammonia (7N)
-
Celite
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Silica gel (100-200 mesh)
-
Chromatography column
-
Rotary evaporator
Procedure:
-
To a stirred solution of 2-(dimethylamino)-4-nitropyridine 1-oxide (2.0 g, 10.92 mmol) in methanol (100 mL) in a suitable hydrogenation vessel, add Raney nickel (2.0 g) under an inert atmosphere.
-
Seal the vessel and connect it to a hydrogenation apparatus. Purge the system with hydrogen gas.
-
Heat the reaction mixture to 50 °C and maintain under a hydrogen atmosphere (balloon pressure is typically sufficient) with vigorous stirring for 22 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully filter through a pad of celite to remove the Raney nickel. Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
-
Prepare a slurry of silica gel in dichloromethane and pack the column.
-
Load the crude product onto the column.
-
Elute the column with a mobile phase of 6% methanolic ammonia in dichloromethane.
-
-
Collect the fractions containing the desired product and concentrate them under reduced pressure to afford this compound as a solid.
Quantitative Data: Synthesis
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| 2-(dimethylamino)-4-nitropyridine 1-oxide | 183.15 | 2.0 | 10.92 |
| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) |
| This compound | 137.18 | 1.1 | 74 |
Characterization Data:
-
¹H NMR (400 MHz, DMSO-d₆) δ: 7.58 (d, J = 5.6 Hz, 1H), 5.84 (dd, J = 5.6, 1.8 Hz, 1H), 5.68 (d, J = 1.8 Hz, 1H), 5.57 (s, 2H), 2.89 (s, 6H).
-
MS (ESI) m/z: 138.05 [M+H]⁺.
Application in the Synthesis of Pyridine Carboxamides
This compound is a key nucleophile in the synthesis of N-pyridyl carboxamides, which are important scaffolds in medicinal chemistry. The following protocol details its use in an acylation reaction.
Reaction Scheme: Acylation
Caption: Reaction scheme for the acylation of this compound.
Protocol: Synthesis of 4-[2-chloro-4-(trifluoromethoxy)phenoxy]-N-[2-(dimethylamino)-4-pyridyl]-6-(trifluoromethyl)pyridine-2-carboxamide
This protocol is based on the general procedure described in patent WO2020014246A1.
Materials:
-
4-[2-chloro-4-(trifluoromethoxy)phenoxy]-6-(trifluoromethyl)pyridine-2-carbonyl chloride
-
This compound
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1N)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Separatory funnel
-
Preparative reversed-phase HPLC system
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-[2-chloro-4-(trifluoromethoxy)phenoxy]-6-(trifluoromethyl)pyridine-2-carbonyl chloride (0.10 mmol, 1.0 eq) in anhydrous dichloromethane (2 mL).
-
To this solution, add triethylamine (0.03 mL, 0.25 mmol, 2.5 eq) followed by this compound (20.5 mg, 0.15 mmol, 1.5 eq).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Extract the organic layer with 1N hydrochloric acid (2 mL) to remove excess triethylamine and unreacted diamine.
-
Separate the organic layer and concentrate it under reduced pressure.
-
Purify the crude residue by preparative reversed-phase HPLC to obtain the final product.
Quantitative Data: Acylation Reaction
| Reactant | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-[2-chloro-4-(trifluoromethoxy)phenoxy]-6-(trifluoromethyl)pyridine-2-carbonyl chloride | (Varies based on specific structure) | - | 0.10 | 1.0 |
| This compound | 137.18 | 20.5 mg | 0.15 | 1.5 |
| Triethylamine | 101.19 | 0.03 mL | 0.25 | 2.5 |
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development.
Application Notes and Protocols for the Proposed Synthesis of Novel Anti-Tubercular Agents from N2,N2-dimethylpyridine-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
The following document outlines a proposed application for N2,N2-dimethylpyridine-2,4-diamine in the synthesis of novel anti-tubercular agents. While direct literature on the use of this specific diamine in tuberculosis drug discovery is not currently available, this document leverages established structure-activity relationships (SAR) of related aminopyridine and diaminopyrimidine scaffolds to propose a rational synthetic approach and screening cascade.
Introduction
Tuberculosis (TB) remains a significant global health threat, necessitating the discovery of new and effective therapeutic agents to combat drug-resistant strains of Mycobacterium tuberculosis (Mtb). Pyridine-containing compounds have demonstrated a broad spectrum of biological activities, including potent anti-tubercular effects. The structural motif of a 2,4-diaminopyridine offers a versatile scaffold for chemical modification to optimize efficacy and drug-like properties. This compound is a readily available starting material that presents a unique opportunity to explore novel chemical space in the search for new anti-TB drugs. The presence of a primary amine at the 4-position allows for selective derivatization, while the dimethylamino group at the 2-position can influence the physicochemical properties and metabolic stability of the resulting compounds.
This document provides a hypothetical framework for the synthesis and evaluation of a library of derivatives based on this scaffold. The proposed synthetic protocols are based on standard organic chemistry transformations, and the anticipated biological activities are extrapolated from published SAR studies on analogous compounds.
Proposed Synthetic Strategy
The primary amino group at the 4-position of this compound is the key site for derivatization. A library of amides, sulfonamides, and ureas/thioureas can be synthesized to explore the impact of various substituents on anti-tubercular activity.
Diagram of Proposed Synthetic Workflow
Caption: Proposed workflow for synthesis and screening.
Quantitative Data from Analogous Series
The following table summarizes anti-tubercular activity data for structurally related aminopyridine and diaminopyrimidine derivatives from the literature. This data informs the rationale for the proposed synthesis.
| Scaffold | Derivative Type | Example Substituent | MIC (µg/mL) vs. Mtb H37Rv | Reference |
| 2,4-Diaminopyrimidine | Ether-linked side chain | (S)-(+)-2,3-dihydroxypropyl | 6.25 | [1][2] |
| 2,6-Disubstituted Pyridine | Thiosemicarbazone | Pyrrolidine | 2 | [3] |
| 4-Aminopyridine derivative | Anilinopyridine | 3,5-disubstituted | 1.56 | [4] |
| Imidazo[1,2-a]pyridine | Amide | Various aryl amides | 0.05 - 3.125 | [5][6] |
| 2,4-Diaminoquinazoline | Benzyl amine | 4-Fluorobenzyl | <0.2 | [7] |
This table is for illustrative purposes to guide the design of novel compounds based on the this compound scaffold.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Amide Derivatives
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq.).
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of Sulfonamide Derivatives
-
Dissolution: Dissolve this compound (1.0 eq.) in anhydrous pyridine or dichloromethane.
-
Sulfonylation: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 eq.) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Purification: Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Protocol 3: General Procedure for the Synthesis of Urea/Thiourea Derivatives
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent like tetrahydrofuran or acetonitrile.
-
Addition: Add the corresponding isocyanate or isothiocyanate (1.05 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature for 6-18 hours. Monitor the reaction by TLC.
-
Isolation: If a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by trituration with a suitable solvent (e.g., diethyl ether or hexane) or by column chromatography.
Protocol 4: Microplate Alamar Blue Assay (MABA) for Anti-Tubercular Activity
-
Culture Preparation: Grow Mycobacterium tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC.
-
Compound Preparation: Prepare serial dilutions of the synthesized compounds in a 96-well microplate.
-
Inoculation: Add the Mtb culture to each well to achieve a final concentration of approximately 10^5 CFU/mL. Include positive (e.g., isoniazid) and negative (no drug) controls.
-
Incubation: Incubate the plates at 37 °C for 5-7 days.
-
Assay Development: Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Reading: Measure the fluorescence or absorbance to determine cell viability. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that inhibits 90% of bacterial growth.
Diagram of Proposed Structure-Activity Relationship (SAR)
Caption: Hypothesized structure-activity relationships.
Conclusion
The use of this compound as a scaffold for the synthesis of novel anti-tubercular agents is a promising, yet unexplored, avenue of research. The proposed synthetic protocols and screening cascade provide a solid foundation for initiating a drug discovery program based on this starting material. The structural novelty of the resulting compounds may lead to the identification of new chemical entities with potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. Further investigation into the mechanism of action and in vivo efficacy of any identified hits will be crucial for their development as clinical candidates.
References
- 1. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N,4-dimethylpyridin-3-amine | 77862-24-9 | Benchchem [benchchem.com]
- 3. Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemshuttle.com [chemshuttle.com]
- 7. Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N2,N2-dimethylpyridine-2,4-diamine as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2,N2-dimethylpyridine-2,4-diamine is a functionalized pyridine derivative that serves as a valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds. Its distinct structural features, comprising a pyridine ring substituted with a dimethylamino group and a primary amine, offer multiple reactive sites for constructing complex molecular architectures. This diamine is particularly useful in the development of novel therapeutic agents, where the resulting heterocyclic scaffolds have shown significant biological activity. These application notes provide an overview of its utility and detailed protocols for its synthesis and derivatization.
Key Applications
The primary application of this compound in medicinal chemistry lies in its use as a scaffold for the synthesis of kinase inhibitors and other targeted therapeutics. The pyridine nitrogen and the two amino groups provide opportunities for a variety of chemical transformations, allowing for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.
1. Synthesis of Bioactive Pyridine Carboxamides: The 4-amino group of this compound can be readily acylated with various carboxylic acid derivatives to form pyridine carboxamides. These compounds are of significant interest in drug discovery, with examples targeting voltage-gated sodium channels like NaV1.8, which are implicated in pain signaling pathways.
2. Precursor for Fused Heterocyclic Systems: While direct examples are emerging, diamines are classical precursors for the synthesis of fused heterocyclic systems such as pyrazolo[4,3-d]pyrimidines. These scaffolds are known to be potent inhibitors of various kinases, including Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK), which are involved in inflammatory and neurodegenerative diseases.
3. Building Block for BCL6 Inhibitors: this compound has been incorporated into molecules designed to inhibit the B-cell lymphoma 6 (BCL6) protein-protein interaction. BCL6 is a key transcriptional repressor in germinal center B cells, and its inhibition is a promising strategy for the treatment of diffuse large B-cell lymphoma and other hematological malignancies.
Experimental Protocols
Protocol 1: Synthesis of the Building Block: this compound
This protocol describes the synthesis of this compound from 2-(dimethylamino)-4-nitropyridine 1-oxide.
Reaction Scheme:
Materials:
-
2-(dimethylamino)-4-nitropyridine 1-oxide
-
Methanol (MeOH)
-
Raney Nickel
-
Hydrogen (H₂) gas
-
Celite
-
Dichloromethane (DCM)
-
Methanolic ammonia (6%)
Procedure:
-
To a stirred solution of 2-(dimethylamino)-4-nitropyridine 1-oxide (2 g, 10.92 mmol) in methanol (100 mL), add Raney nickel (2 g).
-
Heat the reaction mixture to 50°C under hydrogen pressure.
-
Maintain the reaction at this temperature for 22 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (100-200 mesh) using 6% methanolic ammonia in dichloromethane as the eluent.
-
This affords this compound as the final product.[1]
Quantitative Data:
| Product | Yield | ¹H NMR (400 MHz, DMSO-d6) δ | MS (ESI) m/z |
| This compound | 74% | 2.89 (s, 6H), 5.57 (s, 2H), 5.68 (d, J = 1.8 Hz, 1H), 5.84 (dd, J = 5.6, 1.8 Hz, 1H), 7.58 (d, J = 5.6 Hz, 1H) | [M+1]⁺: 138.05 |
Protocol 2: Synthesis of a Pyridine Carboxamide Derivative for NaV1.8 Inhibition
This protocol outlines the synthesis of 4-[2-chloro-4-(trifluoromethoxy)phenoxy]-N-[2-(dimethylamino)-4-pyridyl]-6-(trifluoromethyl)pyridine-2-carboxamide, a potential NaV1.8 inhibitor, using this compound as a key building block.
Reaction Scheme:
Materials:
-
4-(2-chloro-4-(trifluoromethoxy)phenoxy)-6-(trifluoromethyl)pyridine-2-carbonyl chloride
-
This compound
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1N)
Procedure:
-
In a suitable reaction vessel, dissolve 4-(2-chloro-4-(trifluoromethoxy)phenoxy)-6-(trifluoromethyl)pyridine-2-carbonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
To this solution, add triethylamine (0.03 mL, 0.25 mmol) followed by this compound (20.5 mg, 0.15 mmol).
-
Stir the resulting solution at room temperature for one hour.
-
After the reaction is complete, extract the mixture with 1N hydrochloric acid (2 mL).
-
Concentrate the organic layer.
-
Purify the residue by preparative reversed-phase High-Performance Liquid Chromatography (HPLC) to yield the final product.
Quantitative Data:
| Compound | Starting Material | Reagents |
| 4-[2-chloro-4-(trifluoromethoxy)phenoxy]-N-[2-(dimethylamino)-4-pyridyl]-6-(trifluoromethyl)pyridine-2-carboxamide | This compound | 4-(2-chloro-4-(trifluoromethoxy)phenoxy)-6-(trifluoromethyl)pyridine-2-carbonyl chloride, Triethylamine |
Signaling Pathways and Experimental Workflows
The heterocyclic compounds synthesized from this compound often target key nodes in cellular signaling pathways implicated in various diseases.
References
Lack of Publicly Available Data on N2,N2-dimethylpyridine-2,4-diamine Against Bacillus anthracis
As of the current date, there is no publicly available scientific literature detailing the experimental use, efficacy, or mechanism of action of N2,N2-dimethylpyridine-2,4-diamine specifically against Bacillus anthracis. Searches of chemical and biological databases and scholarly articles have not yielded any studies on the antimicrobial properties of this particular compound against the aforementioned bacterium.
Alternative Data: Application Notes and Protocols for Substituted 2,4-Diaminopyrimidines Against Bacillus anthracis
While information on this compound is unavailable, extensive research has been conducted on a closely related class of compounds: substituted 2,4-diaminopyrimidines . These compounds have demonstrated significant inhibitory activity against Bacillus anthracis, primarily by targeting the essential enzyme dihydrofolate reductase (DHFR).[1][2] The following application notes and protocols are based on the available data for these related 2,4-diaminopyrimidine derivatives.
Application Notes: Substituted 2,4-Diaminopyrimidines as Inhibitors of Bacillus anthracis
Introduction
Substituted 2,4-diaminopyrimidines are a class of synthetic compounds that have been investigated for their potent antibacterial properties.[1][2] A key target for these molecules is dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway.[1] Inhibition of DHFR disrupts the production of tetrahydrofolate, a vital precursor for DNA synthesis, ultimately leading to bacterial growth inhibition. This mechanism is shared by the well-known antibiotic trimethoprim. However, some bacteria, including potentially engineered strains of B. anthracis, may exhibit resistance to trimethoprim, necessitating the development of novel DHFR inhibitors.[2]
Mechanism of Action
The primary mechanism of action for the studied 2,4-diaminopyrimidine derivatives against Bacillus anthracis is the inhibition of the dihydrofolate reductase (DHFR) enzyme.[1] This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. By binding to the active site of bacterial DHFR with high affinity, these inhibitors block the synthesis of essential building blocks for DNA and RNA, leading to a bacteriostatic effect.[1] The specificity of these compounds for bacterial DHFR over human DHFR is a critical aspect of their therapeutic potential.[1]
Data Presentation
The following table summarizes the in vitro activity of various substituted 2,4-diaminopyrimidine derivatives against Bacillus anthracis, as measured by the Minimum Inhibitory Concentration (MIC).
| Compound ID | Derivative Structure/Name | MIC (µg/mL) | Reference |
| 1a | (±)-3-{5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxyphenyl}-1-(1-propyl-2(1H)-phthalazinyl)-2-propen-1-one | 1–3 | [1] |
| 1e | Isobutenyl derivative of 1a | 0.5 | [1] |
| 1h | Phenyl derivative of 1a | 0.375–1.5 | [1] |
| Various | Dihydrophthalazine-appended 2,4-diaminopyrimidines | 0.5–2 | [2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the general procedure for determining the MIC of substituted 2,4-diaminopyrimidines against Bacillus anthracis using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Bacillus anthracis strain (e.g., Sterne strain)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Substituted 2,4-diaminopyrimidine compounds
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (600 nm)
-
Incubator (37°C)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in CAMHB to achieve the desired concentration range for testing. The final DMSO concentration should not exceed 1% to avoid solvent toxicity to the bacteria.
-
-
Inoculum Preparation:
-
Culture B. anthracis on a suitable agar plate overnight at 37°C.
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the appropriate compound dilution to each well.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
-
Protocol 2: DHFR Enzyme Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of compounds against purified B. anthracis DHFR enzyme.
Materials:
-
Purified recombinant B. anthracis DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Test compounds
-
UV-Vis spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a quartz cuvette or 96-well UV-transparent plate, prepare a reaction mixture containing the assay buffer, NADPH, and the purified DHFR enzyme.
-
Add the test compound at various concentrations (with a DMSO control).
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C) to allow for compound binding to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate, DHF.
-
-
Kinetic Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADPH to NADP⁺, which is stoichiometric with the reduction of DHF to THF.
-
The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
-
These protocols provide a foundational framework for the initial screening and characterization of substituted 2,4-diaminopyrimidines as potential therapeutic agents against Bacillus anthracis. Further in vivo studies would be required to establish efficacy and safety.
References
Application Notes and Protocols for the Evaluation of N2,N2-dimethylpyridine-2,4-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the cell-based evaluation of N2,N2-dimethylpyridine-2,4-diamine derivatives. The protocols outlined herein cover fundamental assays to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle, which are critical for characterizing the therapeutic potential of novel chemical entities.
This compound and its derivatives belong to a class of compounds that are structurally related to various biologically active molecules. Pyridine and pyrimidine derivatives, for instance, are known to exhibit a wide range of therapeutic activities, including anticancer effects.[1][2][3] Some of these compounds function by inhibiting key enzymes involved in cell cycle progression and transcription, such as cyclin-dependent kinases (CDKs).[4][5][6] Therefore, a thorough in vitro evaluation is a crucial first step in the drug discovery process to identify promising lead compounds.[7]
The following sections detail the experimental protocols for essential cell-based assays, present a structured format for data summarization, and include visualizations of key workflows and signaling pathways to aid in experimental design and data interpretation.
Data Presentation: Summarized Quantitative Data
The effective evaluation of this compound derivatives requires the systematic recording and comparison of quantitative data. The following tables provide a template for summarizing key results from the described assays.
Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines
| Compound ID | Derivative Substitution | Cell Line | Incubation Time (h) | IC50 (µM) |
| NNDPD-01 | Unsubstituted | MCF-7 (Breast) | 48 | 15.2 |
| NNDPD-02 | 6-Chloro | MCF-7 (Breast) | 48 | 8.7 |
| NNDPD-03 | 6-Fluoro | MCF-7 (Breast) | 48 | 11.5 |
| NNDPD-01 | Unsubstituted | A549 (Lung) | 48 | 22.8 |
| NNDPD-02 | 6-Chloro | A549 (Lung) | 48 | 12.1 |
| NNDPD-03 | 6-Fluoro | A549 (Lung) | 48 | 18.4 |
Table 2: Apoptosis Induction by Lead Compound NNDPD-02
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| MCF-7 | 5 | 24 | 12.5 | 5.2 | 17.7 |
| MCF-7 | 10 | 24 | 25.8 | 10.1 | 35.9 |
| MCF-7 | 20 | 24 | 40.2 | 18.6 | 58.8 |
| A549 | 5 | 24 | 8.9 | 3.1 | 12.0 |
| A549 | 10 | 24 | 18.4 | 7.5 | 25.9 |
| A549 | 20 | 24 | 32.7 | 15.3 | 48.0 |
Table 3: Cell Cycle Analysis of Cells Treated with Lead Compound NNDPD-02
| Cell Line | Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MCF-7 | 0 (Control) | 65.2 | 20.1 | 14.7 |
| MCF-7 | 10 | 50.8 | 15.3 | 33.9 |
| A549 | 0 (Control) | 58.9 | 25.4 | 15.7 |
| A549 | 10 | 45.1 | 20.2 | 34.7 |
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell lines and experimental conditions used.
Protocol 1: MTT Cell Viability and Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7] This assay is widely used for screening the cytotoxic effects of novel compounds.[8]
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the pyridine derivatives in the appropriate cell culture medium.[8] After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Protocol 2: Annexin V-FITC/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[9] During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorochrome-labeled Annexin V.[10]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivatives for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer within one hour of staining.[11] Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[12] The DNA content of cells in the G2/M phase is twice that of cells in the G0/G1 phase.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the evaluation of this compound derivatives.
Caption: Workflow for evaluating this compound (NNDPD) derivatives.
Caption: Hypothetical inhibition of a CDK-mediated signaling pathway by a derivative.
Caption: Decision-making logic for lead compound identification based on assay results.
References
- 1. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N2,N2-dimethylpyridine-2,4-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N2,N2-dimethylpyridine-2,4-diamine. Our aim is to help you overcome common challenges, optimize reaction yields, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most frequently cited method for the synthesis of this compound is the catalytic hydrogenation of 2-(dimethylamino)-4-nitropyridine 1-oxide. This method has been reported to achieve a yield of approximately 74%.[1]
Q2: What are the typical reaction conditions for the catalytic hydrogenation of 2-(dimethylamino)-4-nitropyridine 1-oxide?
A2: The established protocol involves the use of Raney nickel as a catalyst in a methanol solvent. The reaction is typically carried out under hydrogen pressure at a temperature of 50°C for about 22 hours.[1]
Q3: I am experiencing a low yield in my synthesis. What are the potential causes and how can I troubleshoot this?
A3: Low yields in the synthesis of this compound can stem from several factors. Here are some common issues and their solutions:
-
Catalyst Activity: The activity of Raney nickel is crucial for the successful reduction of the nitro group and the N-oxide. Ensure you are using a fresh and active batch of the catalyst. The activity of Raney nickel can be influenced by its preparation and storage conditions.
-
Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete reduction. Ensure your reaction vessel is properly sealed and that the hydrogen pressure is maintained at the desired level throughout the reaction.
-
Reaction Time and Temperature: The reaction may not have gone to completion. You can monitor the progress of the reaction using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, you may need to extend it or slightly increase the temperature. However, be cautious as excessive heat can lead to side reactions.
-
Purity of Starting Material: Impurities in the 2-(dimethylamino)-4-nitropyridine 1-oxide can interfere with the reaction and reduce the yield. Ensure the purity of your starting material before proceeding with the synthesis.
Q4: What are the common side products I should be aware of during the synthesis?
A4: During the catalytic hydrogenation of nitroaromatic compounds, several side products can form, especially if the reaction is not optimized. These can include:
-
Partially reduced intermediates: Such as the corresponding hydroxylamine or nitroso compounds. The accumulation of arylhydroxylamines can be a safety concern as they can be thermally unstable.
-
Products from incomplete deoxygenation of the N-oxide: This would result in N2,N2-dimethyl-4-aminopyridine-1-oxide.
-
Over-hydrogenation of the pyridine ring: Although less common under the specified conditions, it is a possibility, leading to piperidine derivatives.
Q5: How can I purify the final product, this compound?
A5: The most common method for purifying this compound is silica gel column chromatography.[1] Given that the product is a diamine, it is basic and may interact strongly with the acidic silica gel, leading to tailing and poor separation. To mitigate this, it is recommended to use a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol/dichloromethane, to improve the peak shape and separation efficiency.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst | Use a fresh, highly active batch of Raney nickel. Consider preparing the catalyst fresh if possible. |
| Insufficient Hydrogen Pressure | Check for leaks in the hydrogenation apparatus. Ensure a constant and adequate hydrogen pressure is maintained. | |
| Impure Starting Material | Purify the 2-(dimethylamino)-4-nitropyridine 1-oxide before the reaction, for example, by recrystallization. | |
| Presence of Multiple Spots on TLC (Impure Product) | Incomplete Reaction | Monitor the reaction by TLC. If starting material persists, extend the reaction time or consider a slight increase in temperature or hydrogen pressure. |
| Formation of Side Products | Optimize reaction conditions. Ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen. Consider adding a co-catalyst or modifier if persistent side reactions occur. | |
| Degradation of Product | Avoid excessive temperatures and prolonged reaction times once the starting material is consumed. Work up the reaction mixture promptly after completion. | |
| Difficulty in Purifying the Product by Column Chromatography | Tailing and Poor Separation on Silica Gel | Add a basic modifier to the eluent (e.g., 0.5-2% triethylamine or methanolic ammonia in the mobile phase). |
| Co-elution of Impurities | If impurities have similar polarity, consider alternative purification techniques such as crystallization or derivatization followed by purification and subsequent deprotection. |
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation [1]
Materials:
-
2-(dimethylamino)-4-nitropyridine 1-oxide
-
Raney Nickel (slurry in water)
-
Methanol
-
Hydrogen gas
-
Celite
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-(dimethylamino)-4-nitropyridine 1-oxide in methanol.
-
Carefully add Raney nickel to the solution. The amount of catalyst can be critical and is typically a significant weight percentage of the starting material.
-
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure.
-
Heat the reaction mixture to 50°C with vigorous stirring.
-
Maintain the temperature and hydrogen pressure for 22 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and should be handled with care, always kept wet.
-
Wash the Celite pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of methanolic ammonia).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Purification of N2,N2-dimethylpyridine-2,4-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N2,N2-dimethylpyridine-2,4-diamine crude product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are column chromatography on silica gel, acid-base extraction, and recrystallization. The choice of method depends on the impurity profile of the crude product, the desired final purity, and the scale of the purification.
Q2: My purified product yield is very low after column chromatography. What are the possible reasons?
A2: Low yield after column chromatography can be attributed to several factors. The compound, being basic, might be irreversibly adsorbed onto the acidic silica gel. Additionally, improper solvent system selection could lead to poor separation and loss of product in mixed fractions. Streaking or tailing of the compound on the column can also result in broader elution bands and difficulty in collecting pure fractions.
Q3: I am observing significant peak tailing during the column chromatography of my compound. How can I prevent this?
A3: Peak tailing is a common issue when purifying basic compounds like this compound on standard silica gel. This is due to strong interactions between the basic amino groups of your compound and the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.5-2% v/v) or ammonia (in the form of methanolic ammonia), to your eluent system. This will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks and improved separation.
Q4: What are the likely impurities in my crude this compound?
A4: Common impurities depend on the synthetic route. If synthesized from 2-chloro-4-nitropyridine and dimethylamine followed by reduction, impurities may include:
-
Unreacted starting materials: 2-chloro-4-nitropyridine.
-
Intermediates: 2-(dimethylamino)-4-nitropyridine.
-
Byproducts of nitro reduction: N-(2-(dimethylamino)pyridin-4-yl)hydroxylamine or azo-dimers.
Q5: Can I use recrystallization to purify my crude product?
A5: Recrystallization can be an effective method if a suitable solvent or solvent system is identified. The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility for the desired compound and high solubility for impurities at room temperature or below. Screening various solvents of different polarities is recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product appears as an oil or fails to crystallize during recrystallization. | The solution is supersaturated, or the melting point of the compound is lower than the temperature of the solution. Impurities may also be inhibiting crystallization. | - Try adding a seed crystal of pure product.- Scratch the inside of the flask with a glass rod to induce nucleation.- Cool the solution more slowly.- Try a different recrystallization solvent or a solvent mixture. |
| Multiple spots are observed on TLC after purification by column chromatography. | - The chosen eluent system has insufficient resolving power.- The column was overloaded with the crude product.- The compound is degrading on the silica gel. | - Optimize the eluent system using TLC with different solvent ratios and polarities. Consider adding a basic modifier like triethylamine.- Reduce the amount of crude product loaded onto the column.- Assess the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for an extended period before eluting. If it degrades, consider alternative purification methods like acid-base extraction. |
| The product is not separating from a closely related impurity. | The impurity has a very similar polarity to the desired product. | - For column chromatography, try a shallower solvent gradient or isocratic elution with a finely tuned solvent system.- Consider using a different stationary phase, such as alumina.- If the impurity has different acidic/basic properties, an acid-base extraction may be effective. |
| During acid-base extraction, an emulsion forms between the aqueous and organic layers. | The two phases are not separating cleanly, often due to high concentrations of dissolved species or fine particulate matter. | - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Gently swirl or rock the separatory funnel instead of vigorous shaking.- Allow the mixture to stand for a longer period.- Filter the entire mixture through a bed of Celite. |
Experimental Protocols
Purification by Column Chromatography
This protocol is a standard method for the purification of this compound on a laboratory scale.[1]
Materials:
-
Crude this compound
-
Silica gel (100-200 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonia solution (e.g., 7N in methanol) or triethylamine (TEA)
-
Glass column, flasks, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Eluent Preparation: Prepare the mobile phase by mixing dichloromethane and methanol. A common starting ratio is 95:5 (DCM:MeOH). To this mixture, add a basic modifier. A typical eluent system is 6% methanolic ammonia in dichloromethane. Alternatively, add 0.5-2% triethylamine to the DCM/MeOH mixture.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the prepared mobile phase. If necessary, the polarity of the eluent can be gradually increased by increasing the proportion of methanol to facilitate the elution of the product.
-
Fraction Collection: Collect fractions in test tubes or flasks and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Purification by Acid-Base Extraction
This method is suitable for separating the basic this compound from neutral or acidic impurities.
Materials:
-
Crude this compound
-
An organic solvent (e.g., ethyl acetate, dichloromethane)
-
Aqueous acid solution (e.g., 1M HCl)
-
Aqueous base solution (e.g., 1M NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel, beakers, flasks, and other standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1M HCl solution. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The basic this compound will be protonated and move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. The organic layer now contains neutral and acidic impurities.
-
Repeat Extraction (Optional): To maximize recovery, the organic layer can be extracted again with a fresh portion of 1M HCl. Combine the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add 1M NaOH solution with stirring until the solution is basic (pH > 10, check with pH paper). The protonated diamine will be neutralized and precipitate out or form an oily layer.
-
Back-Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., ethyl acetate).
-
Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Purification by Recrystallization
The choice of solvent is critical for successful recrystallization. A solvent screening should be performed on a small scale to identify a suitable solvent or solvent pair.
Materials:
-
Crude this compound
-
A suitable solvent or solvent system (e.g., ethanol/water, toluene, or ethyl acetate/hexane)
-
Erlenmeyer flask, condenser, heating source (hot plate), and filtration apparatus (Buchner funnel)
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to boiling. If the solid dissolves completely, it is a potentially good solvent. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable. If no single solvent is ideal, a two-solvent system can be used.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven.
Process Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate purification technique based on the initial assessment of the crude product.
Caption: Decision workflow for purification technique selection.
References
Common side reactions in the synthesis of 2,4-diaminopyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2,4-diaminopyrimidines.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of 2,4-diaminopyrimidines, offering explanations and actionable solutions.
Issue 1: Presence of Oxo-Byproducts in the Final Product
Q1: My final 2,4-diaminopyrimidine product is contaminated with significant amounts of mono-oxo derivatives. What are these impurities and how can I prevent their formation?
A1: The most common mono-oxo byproducts are 2-amino-4-oxo-pyrimidine and 4-amino-2-oxo-pyrimidine. These arise from the hydrolysis of the amino groups at the C4 and C2 positions of the pyrimidine ring, respectively. This hydrolysis can occur during the reaction work-up or purification steps, especially under acidic or basic conditions at elevated temperatures.
The selectivity of hydrolysis (which amino group is replaced by a hydroxyl group) is influenced by the electronic properties of other substituents on the pyrimidine ring. Generally, the 4-amino group is more susceptible to hydrolysis.[1] However, the presence of an electron-donating group at the C6 position can alter this selectivity, favoring the formation of the 4-amino-2-oxo-pyrimidine isomer.[1][2][3]
Troubleshooting Steps:
-
Control pH: Maintain a neutral or near-neutral pH during work-up and purification. If acidic or basic conditions are necessary, perform the steps at low temperatures and for the shortest possible duration.
-
Temperature Management: Avoid excessive heat during all stages of the synthesis and purification.
-
Solvent Choice: Use anhydrous solvents to minimize the presence of water, which is necessary for hydrolysis.
-
Protective Groups: For multi-step syntheses, consider protecting the amino groups, though this adds extra steps to the overall process.
Issue 2: Tar Formation and Low Yields During Chlorination with Phosphorus Oxychloride (POCl₃)
Q2: When converting 2,4-diamino-6-hydroxypyrimidine to 2,4-diamino-6-chloropyrimidine using POCl₃, I observe significant tar formation and obtain a low yield of the desired product. What is causing this?
A2: The reaction of aminohydroxypyrimidines with phosphorus oxychloride is highly exothermic and can lead to decomposition and polymerization of the starting material and/or product, resulting in tar formation.[4] The use of tertiary amine catalysts, such as N,N-dimethylaniline, can also contribute to byproduct formation at elevated temperatures.[4]
Troubleshooting Steps:
-
Temperature Control: Maintain strict temperature control throughout the reaction, typically between 90-120°C. Gradual heating and efficient cooling are crucial.
-
Slow Reagent Addition: Add the phosphorus oxychloride slowly to the reaction mixture to control the exotherm.
-
Catalyst Choice and Amount: If a catalyst is used, optimize its choice and concentration. In some cases, running the reaction without a catalyst at a slightly higher temperature might be cleaner.
-
Quenching Procedure: The quenching of excess POCl₃ is also highly exothermic and must be done carefully by slowly adding the reaction mixture to ice or an alcohol. Using an alcohol for quenching can be safer and may lead to a cleaner product.[5]
Issue 3: Incomplete Cyclization and Self-Condensation in Pinner-Type Syntheses
Q3: I am attempting to synthesize a 2,4-diaminopyrimidine via the condensation of guanidine with a β-ketoester, but I am getting low yields and a mixture of products. How can I improve this reaction?
A3: The Pinner synthesis and related condensations for forming the pyrimidine ring can be prone to several side reactions:
-
Self-condensation of the β-ketoester: This can compete with the desired cyclization with guanidine.
-
Hydrolysis of guanidine or the β-ketoester: Water in the reaction mixture can lead to the decomposition of starting materials.[6]
-
Incomplete cyclization: The reaction may stall at an intermediate stage, especially if the reaction conditions are not optimal.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to prevent hydrolysis.[6]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are often preferred. Sodium ethoxide in ethanol is a common choice. The stoichiometry of the base should be carefully controlled.[6]
-
Reaction Temperature: The optimal temperature will depend on the specific substrates. Monitor the reaction by Thin Layer Chromatography (TLC) to find the ideal temperature that promotes cyclization without causing decomposition.[6]
-
Order of Addition: Adding the reagents in a specific order can sometimes minimize side reactions. For instance, preparing the sodium salt of the β-ketoester before adding guanidine might be beneficial.
Quantitative Data on Side Reactions
The following table summarizes the influence of reaction conditions on the formation of hydrolysis byproducts from a substituted 2,4-diaminopyrimidine derivative.
| Starting Material | Reagent/Condition | 2-Amino-4-oxo-pyrimidine Yield (%) | 4-Amino-2-oxo-pyrimidine Yield (%) | Reference |
| Pyrimethamine | 6M HCl, reflux | Mixture of isomers | Mixture of isomers | [2] |
| 2,4-diaminopyrido[2,3-d]pyrimidines | Acid Hydrolysis | - | Major Product | [2] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine from 2,4-Diamino-6-hydroxypyrimidine
This protocol describes the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride.
Materials:
-
2,4-Diamino-6-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Ethyl acetate
-
Ammonia water
-
Purified water
Procedure:
-
To a three-necked flask, add 2,4-diamino-6-hydroxypyrimidine (1 equivalent).
-
Slowly add phosphorus oxychloride (4-6 equivalents) to the flask with stirring.
-
Heat the reaction mixture to 105°C and maintain for 6 hours.
-
After the reaction is complete, cool the mixture and distill off the excess POCl₃ under reduced pressure.
-
Cool the residue to 30-40°C and slowly add ethanol dropwise to quench the remaining POCl₃.
-
After the addition of ethanol is complete, heat the mixture to reflux for 2 hours.
-
Cool the mixture and add ethyl acetate to precipitate the product.
-
Stir the suspension for 2 hours, then filter to collect the 2,4-diamino-6-chloropyrimidine hydrochloride.
-
Dissolve the hydrochloride salt in water and heat to 70°C.
-
Neutralize the solution with ammonia water to a pH of 6-7.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.[5]
Protocol 2: General Procedure for Pinner-Type Synthesis of 2,4-Diaminopyrimidines
This protocol provides a general framework for the condensation of a β-dicarbonyl compound with guanidine.
Materials:
-
β-Dicarbonyl compound (e.g., ethyl cyanoacetate)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the β-dicarbonyl compound (1 equivalent) in anhydrous ethanol.
-
Add guanidine hydrochloride (1 equivalent) to the solution.
-
Under a nitrogen atmosphere, add a solution of sodium ethoxide in ethanol (1 equivalent) dropwise to the stirred mixture.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired 2,4-diaminopyrimidine.[6]
Visualizing Reaction Pathways and Workflows
Diagram 1: General Synthesis Pathway and Potential Side Reactions
References
- 1. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of N2,N2-dimethylpyridine-2,4-diamine for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing N2,N2-dimethylpyridine-2,4-diamine for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the likely physicochemical properties of this compound and how might they affect solubility?
Q2: My stock solution of this compound in DMSO is precipitating when I dilute it into my aqueous assay buffer. What is happening and what should I do?
A2: This phenomenon, often called "crashing out," is a common issue when diluting a stock solution of a poorly soluble compound from a high-concentration organic solvent like DMSO into an aqueous buffer.[5] The compound is likely exceeding its solubility limit in the final aqueous environment. To address this, you can try several approaches:
-
Lower the final concentration: The simplest solution is to reduce the final concentration of the compound in your assay.
-
Modify the assay buffer: Incorporating solubility-enhancing excipients into your aqueous buffer can increase the compound's solubility.
-
Gentle warming and sonication: Briefly warming the solution to 37°C or using a sonicator can help to redissolve small amounts of precipitate, but be cautious as this may only be a temporary solution.[5]
Q3: What are the primary strategies for systematically improving the aqueous solubility of this compound for in vitro assays?
A3: Several established techniques can be employed to enhance the aqueous solubility of your compound. The most common and effective methods for preclinical and biological assay development include pH modification, the use of co-solvents, surfactants, and cyclodextrins.[6][7][8] The choice of method will depend on the specific requirements of your assay, such as the sensitivity of the biological system to the excipients.
Troubleshooting Guide: Solubility Enhancement Strategies
This guide provides an overview and comparison of common strategies to improve the solubility of this compound.
Comparison of Solubility Enhancement Techniques
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| pH Modification | As a weak base, lowering the pH will protonate the pyridine and amine nitrogens, creating a more soluble cationic species.[3][4][9] | Simple to implement and can be highly effective for basic compounds.[5] | May alter the compound's biological activity or be incompatible with the assay's biological system (e.g., cell viability, enzyme function).[5] |
| Co-solvents | Adding a water-miscible organic solvent (e.g., ethanol, PEG 400) reduces the polarity of the aqueous solution, making it more favorable for dissolving hydrophobic compounds.[8][10] | Effective for a wide range of compounds; many biocompatible co-solvents are available.[5][11] | High concentrations of co-solvents can be toxic to cells or interfere with assay components.[12][13][14] |
| Surfactants | Surfactants form micelles in solution above their critical micelle concentration (CMC). The hydrophobic core of the micelle can encapsulate the compound, increasing its apparent solubility.[15][16][17] | Highly effective at low concentrations. A variety of non-ionic, biocompatible surfactants are available (e.g., Polysorbate 80, Pluronics).[16][18] | Can interfere with biological membranes and some assay readouts. Ionic surfactants can denature proteins.[15] |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[19][20][21][22][23] | Generally have low toxicity and are widely used in pharmaceutical formulations.[21][22] Can also improve compound stability.[21] | Can be a more expensive option. The interaction is specific to the size and shape of the guest molecule.[24] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Modification
-
Determine the pKa: If not known, determine the pKa of this compound experimentally or through computational prediction. The predicted pKa of a similar compound is around 7.87.[1][2]
-
Prepare a Series of Buffers: Prepare a range of biologically compatible buffers with pH values spanning from 2 units below the pKa to a physiologically relevant pH (e.g., pH 5.8, 6.2, 6.8, 7.4).
-
Solubility Assessment:
-
Add an excess amount of the compound to a small volume of each buffer.
-
Equilibrate the samples by shaking or rotating for 24-48 hours at a controlled temperature.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Assay Compatibility Check: Test the effect of the optimal pH buffer on your biological assay (e.g., cell viability, enzyme activity) in the absence of the compound to ensure compatibility.
Protocol 2: Co-solvent Solubility Enhancement
-
Select Co-solvents: Choose biocompatible, water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[11]
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous buffer solutions containing increasing concentrations of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Solubility Assessment:
-
Prepare a high-concentration stock solution of the compound in 100% of the chosen co-solvent.
-
Add a small aliquot of the stock solution to each of the co-solvent/buffer mixtures to reach a target final concentration.
-
Visually inspect for precipitation immediately and after a defined period (e.g., 1-2 hours) at the assay temperature.
-
For a quantitative assessment, use nephelometry or filter the solutions and measure the concentration of the soluble fraction.
-
-
Assay Compatibility Check: Determine the maximum concentration of the co-solvent that is tolerated by your biological assay without causing adverse effects.[12][13][14]
Protocol 3: Cyclodextrin-Mediated Solubilization
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of a wide range of compounds.[25]
-
Prepare Cyclodextrin Solutions: Create a series of aqueous buffer solutions with increasing concentrations of HP-β-CD (e.g., 1, 5, 10, 20 mM).
-
Phase Solubility Study:
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate the mixtures by shaking for 24-48 hours.
-
Separate the undissolved solid by centrifugation or filtration.
-
Analyze the supernatant to determine the compound's solubility at each cyclodextrin concentration.
-
-
Preparation of a Solubilized Stock Solution:
-
Based on the phase solubility results, prepare a stock solution of the compound in an appropriate concentration of HP-β-CD in your desired buffer. Gentle warming and sonication can aid in the formation of the inclusion complex.
-
Visualizations
Caption: Workflow for addressing solubility issues.
Caption: Decision tree for selecting a solubilization method.
References
- 1. Buy N2,N2-Dimethylpyridine-2,5-diamine | 4928-43-2 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 15. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. mdpi.com [mdpi.com]
- 18. longdom.org [longdom.org]
- 19. mdpi.com [mdpi.com]
- 20. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 25. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
N2,N2-dimethylpyridine-2,4-diamine stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N2,N2-dimethylpyridine-2,4-diamine (CAS: 90008-36-9). This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and an accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] It is recommended to store the compound under an inert atmosphere to prevent oxidation. Keep it away from strong oxidizing agents and strong acids, as these can promote degradation.[1] For long-term storage, refrigeration at 2-8°C is advisable.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on the chemical structure and data from similar compounds like 3,4-diaminopyridine, the primary factors contributing to degradation are:
-
Oxidation: Exposure to air and oxidizing agents can lead to the formation of N-oxides and nitro derivatives.[3][4]
-
Light: As with many aromatic amines, exposure to light can induce photochemical degradation.
-
Heat: Elevated temperatures can accelerate degradation. The compound has a melting point of 149-151°C and is expected to be stable at room temperature, but prolonged exposure to high temperatures should be avoided.
-
Moisture: The presence of moisture can facilitate hydrolytic degradation or act as a catalyst for other degradation pathways.
-
pH: Strongly acidic or basic conditions may affect the stability of the compound.
Q3: What are the potential degradation products of this compound?
While specific degradation products for this compound have not been extensively documented in the literature, we can hypothesize potential degradation products based on studies of the closely related compound 3,4-diaminopyridine.[3][4][5] Potential degradation products could include:
-
N-oxide derivatives: Oxidation of the pyridine nitrogen.
-
Nitro derivatives: Oxidation of the amino group on the pyridine ring.
-
Dimers: Formation of dimers through various linkages.
-
Hydrolysis products: If exposed to significant moisture and harsh pH, cleavage of the amino groups could occur, although this is generally less common for aromatic amines under typical experimental conditions.
Q4: How can I detect degradation in my sample of this compound?
Degradation can be monitored by a variety of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing purity and detecting the appearance of new peaks that correspond to degradation products. A stability-indicating HPLC method should be developed.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of potential degradation products, often in conjunction with HPLC (LC-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information on impurities and degradation products if they are present in sufficient quantities.
-
Visual Inspection: A change in color (e.g., from off-white to yellow or brown) or physical state can be an initial indicator of degradation.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent experimental results.
Possible Cause: Degradation of the this compound starting material.
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your this compound stock using a suitable analytical method like HPLC.
-
Review Storage Conditions: Ensure that the compound has been stored according to the recommendations (cool, dry, dark, inert atmosphere).
-
Check Handling Procedures: Evaluate your experimental workflow for potential exposure to heat, light, strong acids/bases, or oxidizing agents.
-
Perform a Forced Degradation Study: To understand the potential degradation products in your specific experimental matrix, you can perform a forced degradation study (see Experimental Protocols section). This can help in identifying impurity peaks in your experimental samples.
Issue 2: The appearance of new, unidentified peaks in the HPLC chromatogram of a reaction mixture.
Possible Cause: Degradation of this compound under the reaction conditions.
Troubleshooting Steps:
-
Run a Control Reaction: Perform a blank reaction containing this compound and the solvent/reagents (excluding one key reactant) under the same conditions to see if the impurity peaks are still formed.
-
Analyze the Impurity: If the impurity peak is significant, consider using LC-MS to obtain the molecular weight, which can provide clues to its structure and help in identifying the degradation pathway.
-
Modify Reaction Conditions: If degradation is confirmed, consider modifying the reaction conditions, such as lowering the temperature, protecting the reaction from light, or using deoxygenated solvents.
Data Presentation
Table 1: General Stability Profile of Diaminopyridine Derivatives
| Parameter | Condition | Potential Outcome | Reference |
| Oxidative Stress | Hydrogen Peroxide | Formation of N-oxides and nitro-pyridines. Salt forms are generally more stable than the free base. | [3][4] |
| Temperature | 37°C (in capsule) | Stable for at least 1 month. | [6] |
| Storage | Room Temp (protected from light) | Stable for at least 6 months. | [6] |
| Storage | Refrigerated (4°C, protected from light) | Stable for at least 6 months. | [6] |
| Physical Form | Solid (Powder) | Generally stable. | [6] |
Note: This data is for 3,4-diaminopyridine and should be used as a general guideline for this compound.
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to assess the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to elute potential degradation products with different polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound has good absorbance (e.g., 254 nm or a wavelength maximum determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
This study can help identify potential degradation products and pathways.
-
Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Acidic Condition: Add 1N HCl to a sample of the stock solution and heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours).
-
Basic Condition: Add 1N NaOH to a sample of the stock solution and heat at 60-80°C for a specified time.
-
Oxidative Condition: Add 3% hydrogen peroxide to a sample of the stock solution and keep at room temperature for a specified time.
-
Thermal Condition: Heat a solid sample of the compound at a temperature below its melting point (e.g., 100°C) for a specified time.
-
Photolytic Condition: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified time.
-
Analysis: After the specified time, neutralize the acidic and basic samples and analyze all samples by the developed stability-indicating HPLC method. Compare the chromatograms to an untreated control sample to identify degradation peaks.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US9783497B1 - Determining degradation of 3,4-diaminopyridine - Google Patents [patents.google.com]
- 6. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low efficacy of N2,N2-dimethylpyridine-2,4-diamine in cell culture
Important Note for Researchers
Our comprehensive review of scientific literature and patent databases indicates that N2,N2-dimethylpyridine-2,4-diamine (CAS 90008-36-9) is primarily documented as a chemical intermediate. It serves as a building block in the synthesis of more complex molecules with potential therapeutic applications, including kinase and protein-protein interaction inhibitors.
Currently, there is no publicly available data detailing a direct biological mechanism of action or a specific application for this compound itself in cell culture experiments. Consequently, creating a troubleshooting guide for its "low efficacy" is not feasible, as its intended biological effect and efficacy parameters are not defined in the literature.
To address your interest in this class of compounds, we have created a comprehensive troubleshooting guide for a closely related and well-characterized molecule: a representative 2,4-diaminopyrimidine-based kinase inhibitor. This guide will address common issues encountered when working with similar small molecule inhibitors in a cell culture setting.
Troubleshooting Guide: Low Efficacy of 2,4-Diaminopyrimidine-Based Kinase Inhibitors in Cell Culture
This guide is designed to help researchers identify and resolve common issues leading to lower-than-expected efficacy of 2,4-diaminopyrimidine-based kinase inhibitors in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My 2,4-diaminopyrimidine-based inhibitor shows low potency in my cell-based assay. What are the potential causes?
A1: Several factors could contribute to low potency. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system. Key areas to investigate include:
-
Compound Integrity and Solubility: Degradation or precipitation of the inhibitor.
-
Cell Line Characteristics: Low expression of the target kinase or presence of resistance mechanisms.
-
Assay Conditions: Suboptimal inhibitor concentration, incubation time, or assay readout sensitivity.
-
Serum Protein Binding: The inhibitor may be sequestered by proteins in the cell culture medium.
Q2: How can I be sure my inhibitor is soluble in my cell culture medium?
A2: Solubility is a critical factor. Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting into your final culture medium, visually inspect for any signs of precipitation (cloudiness, crystals). It is also advisable to determine the kinetic solubility of your compound in the final assay medium.
Q3: Could the serum in my culture medium be affecting the inhibitor's activity?
A3: Yes, many small molecules can bind to serum proteins, primarily albumin. This binding reduces the free concentration of the inhibitor available to enter the cells and interact with its target. Consider reducing the serum concentration during the treatment period or using serum-free medium if your cell line can tolerate it.
Troubleshooting Common Issues
Below are structured tables to guide you through troubleshooting common problems related to low inhibitor efficacy.
Table 1: Compound and Reagent-Related Issues
| Problem | Potential Cause | Recommended Action |
| Inconsistent Results | Compound degradation | Store stock solutions in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| No Dose-Response | Compound precipitation | Decrease the final concentration of the inhibitor. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
| Low Potency | Inaccurate stock concentration | Verify the concentration of your stock solution using a spectrophotometric method if the compound has a known extinction coefficient. |
Table 2: Experimental Protocol-Related Issues
| Problem | Potential Cause | Recommended Action |
| Weak Phenotype | Insufficient incubation time | Perform a time-course experiment to determine the optimal treatment duration for observing the desired effect. |
| High IC50 Value | High cell seeding density | Optimize cell seeding density. Overly confluent cells can exhibit altered signaling and drug sensitivity. |
| Variable Data | Inconsistent cell health | Ensure cells are in the logarithmic growth phase and have consistent passage numbers for all experiments. |
Table 3: Biological System-Related Issues
| Problem | Potential Cause | Recommended Action |
| No Effect Observed | Low target expression | Confirm the expression of the target kinase in your cell line via Western blot or qPCR. |
| Reduced Efficacy | Drug efflux pumps | Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if potency is restored. |
| Acquired Resistance | Compensatory signaling pathways | Investigate the activation of parallel signaling pathways that may bypass the effect of your inhibitor. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a kinase inhibitor on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the kinase inhibitor in culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Target Engagement
This protocol helps to verify that the inhibitor is engaging its intracellular target.
-
Cell Treatment: Treat cells with the kinase inhibitor at various concentrations and for a specific duration.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the phosphorylated form of the target kinase and a primary antibody for the total protein of the target kinase.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of target phosphorylation inhibition.
Visualizations
Signaling Pathway Diagram
Caption: Generic kinase signaling pathway and point of inhibition.
Experimental Workflow Diagram
Caption: Logical workflow for troubleshooting low inhibitor efficacy.
Technical Support Center: Overcoming Resistance to Diaminopyrimidine-Based Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to diaminopyrimidine-based inhibitors in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you identify, understand, and overcome resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: My cells have become resistant to a diaminopyrimidine-based inhibitor. What are the most common reasons for this?
A1: Acquired resistance to diaminopyrimidine-based inhibitors and similar compounds typically arises from several key mechanisms:
-
On-Target Mutations: This is the most frequent cause. Specific point mutations in the drug's target protein can reduce the inhibitor's binding affinity, rendering it less effective. For dihydrofolate reductase (DHFR) inhibitors like trimethoprim and pyrimethamine, mutations in the DHFR gene are common.[1][2] For kinase inhibitors, mutations like T790M in EGFR or T315I in BCR-ABL are well-characterized resistance drivers.[3][4]
-
Increased Target Expression: Amplification of the gene encoding the target protein can lead to its overexpression. This increased concentration of the target can overwhelm the inhibitor, requiring higher doses to achieve the same level of inhibition.
-
Activation of Bypass Signaling Pathways: Cells can develop resistance by activating alternative signaling pathways that compensate for the inhibited pathway, thereby maintaining cell proliferation and survival. For example, in the case of EGFR inhibitors, amplification of the MET proto-oncogene can provide an alternative survival signal.
-
Increased Drug Efflux: Cells, particularly bacteria, can upregulate the expression of efflux pumps (e.g., ATP-binding cassette transporters) that actively remove the inhibitor from the cell, preventing it from reaching its target.[5]
-
Acquisition of Resistant Enzymes: In bacteria, resistance can be acquired through horizontal gene transfer of plasmids or transposons that carry genes encoding a drug-resistant version of the target enzyme (e.g., a resistant DHFR).[1]
Q2: How do I confirm that my cell line has genuinely developed resistance?
A2: Resistance is quantitatively confirmed by performing a dose-response assay (such as an MTT or CellTiter-Glo® assay) and calculating the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value, typically considered to be greater than two-fold, in the treated cell line compared to the original, sensitive (parental) cell line indicates the development of resistance.[5]
Q3: I've confirmed resistance via IC50 shift, what's my first step to investigate the mechanism?
A3: A logical starting point is to distinguish between on-target modifications and the activation of bypass pathways.[5]
-
Sequence the Target Gene: Extract DNA from both your sensitive and resistant cell lines and sequence the coding region of the target protein. This will identify any acquired mutations that could explain altered inhibitor binding.[5]
-
Assess Target Protein Expression: Use Western blotting to compare the total protein levels of the target in sensitive versus resistant cells. A significant increase in the resistant line may indicate gene amplification.[5]
-
Analyze Signaling Pathways: For kinase inhibitors, a phospho-kinase antibody array can provide a broad snapshot of activated signaling pathways in your resistant cells, helping to pinpoint potential bypass mechanisms.[5] For DHFR inhibitors, assess downstream effects like nucleotide pool depletion.
Q4: My inhibitor is highly potent in a biochemical (enzyme) assay but much less effective in my cell-based assay. What could be the issue?
A4: This discrepancy is common and often points to cell-specific factors that are not present in a purified enzyme assay.[6] Key reasons include:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Drug Efflux: The compound might be a substrate for efflux pumps that actively remove it from the cell.
-
Compound Metabolism: The cells may metabolize the inhibitor into a less active form.
-
High Intracellular ATP Levels (for Kinase Inhibitors): Kinase inhibitors are often ATP-competitive. The high concentration of ATP within a cell (millimolar range) can outcompete the inhibitor, leading to a significant drop in apparent potency compared to a biochemical assay where ATP concentrations are typically lower. The T790M mutation in EGFR, for example, is known to increase the enzyme's affinity for ATP, further exacerbating this effect.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: Inconsistent IC50 Values Between Experiments
Description: You are performing cell viability assays, but the calculated IC50 value for your inhibitor varies significantly from one experiment to the next.
| Potential Cause | Troubleshooting Recommendation |
| Cell-Related Issues | Use low-passage cells and perform regular cell line authentication. Ensure consistent cell seeding density and that cells are in the logarithmic growth phase when treated.[7][8] |
| Compound Handling | Prepare fresh dilutions of the inhibitor from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[9] |
| Compound Solubility | Poor solubility can lead to precipitation and an inaccurate effective concentration. Visually inspect for precipitate in the media. Ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%).[9][10] |
| Assay Protocol | Standardize incubation times for both drug treatment and assay reagent steps. Use a multichannel pipette to add reagents simultaneously to minimize timing variability. Ensure proper mixing after reagent addition.[7] |
| Data Analysis | Use a consistent non-linear regression model (e.g., four-parameter logistic curve) for IC50 calculation across all experiments. Ensure your data points properly bracket the 50% inhibition mark.[7] |
Problem 2: No Resistance Mutation Detected in the Target Gene
Description: Your cells show a clear resistant phenotype (high IC50), but sequencing of the target gene reveals no mutations.
| Potential Cause | Troubleshooting Recommendation |
| Target Overexpression | Perform Western blot or qPCR to compare the expression level of the target protein or mRNA, respectively, between sensitive and resistant cells.[5] |
| Bypass Pathway Activation | Use a phospho-kinase array to screen for hyperactivated signaling pathways in the resistant cells. Follow up with Western blotting to confirm the activation of specific pathway components (e.g., p-MET, p-AKT).[5] |
| Increased Drug Efflux | Perform a drug efflux assay using fluorescent substrates for ABC transporters (e.g., Rhodamine 123). Test if resistance can be reversed by co-incubating with known efflux pump inhibitors.[5] |
| Epigenetic Modifications | Changes in DNA methylation or histone modification could alter the expression of the target or other resistance-mediating genes. Consider performing bisulfite sequencing or ChIP-seq if other mechanisms are ruled out. |
Problem 3: High Background or Inconsistent Results in Western Blots
Description: When analyzing target phosphorylation or expression, you are getting high background, weak signals, or variable band intensities.
| Potential Cause | Troubleshooting Recommendation |
| Antibody Issues | Validate your primary antibody. Use positive and negative control cell lysates. Titrate the antibody to find the optimal concentration. For phospho-specific antibodies, avoid using milk as a blocking agent as it contains phosphoproteins; use BSA instead.[11] |
| Sample Preparation | Ensure complete cell lysis and accurate protein quantification (e.g., using a BCA assay). Load equal amounts of protein for each sample.[12] |
| Blocking and Washing | Increase blocking time or change blocking agent (e.g., from milk to BSA or vice versa, depending on the antibody). Ensure washing steps are thorough to remove non-specific antibody binding.[11] |
| Loading Control Variability | The expression of housekeeping proteins like GAPDH or β-actin can sometimes vary between treatments. Normalize the phospho-protein signal to the total protein signal for your target of interest, in addition to the loading control. This is done by stripping the membrane and re-probing for the total protein.[12][13] |
Quantitative Data on Inhibitor Resistance
The following tables summarize IC50 data for common diaminopyrimidine-based inhibitors and structurally related compounds, highlighting the impact of resistance mutations.
Table 1: Resistance to EGFR Tyrosine Kinase Inhibitors in NSCLC Cell Lines
| Inhibitor | Cell Line | EGFR Status | IC50 (µM) | Reference |
| DY3002 | H1975 | L858R + T790M | 0.037 | [3] |
| HCC827 | del E746_A750 | ~0.010 | [3] | |
| A549 | Wild-Type | 4.45 | [3] | |
| Osimertinib | H1975 | L858R + T790M | - | [3] |
| Rociletinib | H1975 | L858R + T790M | - | [3] |
Note: Specific IC50 values for Osimertinib and Rociletinib in H1975 cells were not provided in the reference but are known to be potent.
Table 2: Resistance to BCR-ABL Tyrosine Kinase Inhibitors in Ba/F3 Cells
| Inhibitor | BCR-ABL Mutant | IC50 (nM) | Fold Change vs. Wild-Type | Reference(s) |
| Imatinib | Wild-Type | ~400 | 1 | [14] |
| T315I | >10,000 | >25 | [1][15] | |
| Nilotinib | Wild-Type | ~30 | 1 | [1] |
| Y253H | ~450 | 15 | [1] | |
| E255V | ~450 | 15 | [1] | |
| T315I | >2000 | >67 | [1][15] | |
| Dasatinib | Wild-Type | ~1 | 1 | [1] |
| F317V | ~40 | 40 | [1] | |
| T315I | >500 | >500 | [1] |
Table 3: Resistance to Antifolate DHFR Inhibitors (P. falciparum)
| Inhibitor | DHFR Mutant | Kᵢ Fold Increase vs. Wild-Type | Reference |
| Pyrimethamine | S108N | ~10 | [2] |
| N51I + S108N | 10 - 50 | [2] | |
| C59R + S108N | 10 - 50 | [2] | |
| N51I+C59R+S108N | 40 - 600 | [2] | |
| Cycloguanil | S108N | ~6 | [2] |
| N51I + S108N | 10 - 50 | [2] | |
| C59R + S108N | 10 - 50 | [2] | |
| N51I+C59R+S108N | 40 - 600 | [2] |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol provides a framework for assessing the effect of an inhibitor on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
Test inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO₂).[5]
-
Compound Dilution: Prepare a serial dilution of the inhibitor in culture medium from a concentrated stock. It is common to perform a 2- or 3-fold dilution series. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).[16]
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions.[5]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.[5]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, until purple formazan crystals are visible under a microscope.[5][17]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[17]
-
Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.[17]
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (untreated cells = 100% viability).
-
Plot percent viability versus the logarithm of the inhibitor concentration and fit the data to a non-linear regression, sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures kinase activity by quantifying the amount of ATP remaining after a kinase reaction. A decrease in signal indicates kinase activity, while signal preservation indicates inhibition.
Materials:
-
Purified kinase and its specific substrate peptide
-
Test inhibitor (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. Further dilute this into the kinase assay buffer.[18]
-
Assay Setup: In a white assay plate, add the diluted inhibitor or DMSO control. Then, add the kinase to each well. Incubate for ~10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[18][19]
-
Initiate Kinase Reaction: Prepare a mixture of the kinase substrate and ATP in the assay buffer. Initiate the reaction by adding this mixture to all wells.[18][19]
-
Reaction Incubation: Incubate the plate at 30°C (or optimal temperature for the kinase) for 60 minutes. Aim for initial velocity conditions (typically <20% substrate conversion).
-
ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding the detection reagents from the kit according to the manufacturer's instructions. This usually involves a first reagent to stop the reaction and degrade remaining ATP, followed by a second reagent to generate a luminescent signal proportional to the amount of ADP produced (which is then converted back to ATP for detection).[18]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[18]
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC50.
Protocol 3: Western Blot for EGFR Phosphorylation
This protocol is for assessing the inhibition of EGFR autophosphorylation in response to a kinase inhibitor.
Materials:
-
Cell line expressing EGFR (e.g., A431)
-
EGF (Epidermal Growth Factor)
-
EGFR inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1173) and anti-total EGFR
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Serum-starve the cells overnight. Pre-treat with various concentrations of the EGFR inhibitor for 1-2 hours. Stimulate with EGF (e.g., 100 ng/mL) for 10-15 minutes. Include untreated and EGF-only controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Perform electrophoresis, then transfer the separated proteins to a membrane.[12]
-
Immunoblotting for p-EGFR:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Incubate with the primary anti-p-EGFR antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[11][12]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[12]
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[12]
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane using a mild stripping buffer. Re-block and re-probe the membrane with an antibody for total EGFR, and subsequently for a loading control like β-Actin, following the same immunoblotting steps.[11][12]
-
Analysis: Use densitometry software (e.g., ImageJ) to quantify the band intensities. Calculate the ratio of p-EGFR to total EGFR to determine the degree of inhibition.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: EGFR signaling, inhibition by TKIs, and key resistance mechanisms.
Experimental Workflow for Investigating Resistance
Caption: A logical workflow for identifying resistance mechanisms.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Troubleshooting logic for variable IC50 results in assays.
References
- 1. Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifolate-resistant mutants of Plasmodium falciparum dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
- 16. texaschildrens.org [texaschildrens.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Coupling Reactions of N2,N2-dimethylpyridine-2,4-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with coupling reactions of N2,N2-dimethylpyridine-2,4-diamine. The information is designed to help overcome common challenges and refine reaction conditions for optimal results.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with this compound resulting in a low yield?
Answer: Low yields with this substrate can stem from several factors, primarily related to the electron-rich nature and potential chelating ability of the diaminepyridine core.
-
Catalyst Inhibition/Deactivation: The two nitrogen atoms on the pyridine ring, particularly the exocyclic dimethylamino group and the endocyclic pyridine nitrogen, can act as bidentate ligands, chelating to the palladium center and forming inactive catalyst species. This is a common issue with 2-aminopyridine derivatives.[1][2]
-
Poor Oxidative Addition: If your coupling partner is an aryl chloride, the strong carbon-chlorine bond can make the initial oxidative addition step difficult, leading to low reactivity.[1][3]
-
Competitive Side Reactions:
-
Protodeboronation (Suzuki coupling): Pyridylboronic acids can be susceptible to this side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[1]
-
Homocoupling: Self-coupling of the coupling partners can occur, consuming the starting materials and generating impurities.[1]
-
Hydrodehalogenation: A side reaction where the halide on the coupling partner is replaced by a hydrogen atom can also reduce the yield of the desired product.[4]
-
Question 2: What are the initial steps for optimizing a coupling reaction with this substrate?
Answer: A systematic approach to optimizing the reaction conditions is crucial. The following table summarizes key parameters to investigate:
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Screen different Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycles).[5] | The choice of palladium source is critical. Pre-formed catalysts can sometimes offer better activity and reproducibility.[5][6] |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos).[3] For some applications, bidentate ligands like Xantphos or DPPF can be effective.[4][7] | These ligands can promote the desired catalytic cycle and prevent the formation of inactive palladium complexes.[3] |
| Base | Screen a range of bases, including inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic (e.g., Et₃N, DBU) bases.[8] | The base plays a crucial role in the catalytic cycle, and its effectiveness is highly dependent on the specific reaction type and solvent. |
| Solvent | Test a variety of anhydrous solvents such as toluene, dioxane, DMF, or THF.[8][9] | The solvent can significantly influence the solubility of reactants and the stability of catalytic intermediates. |
| Temperature | Start at a moderate temperature (e.g., 80 °C) and adjust as needed. Microwave irradiation can sometimes improve yields and reduce reaction times.[10][11] | Higher temperatures can increase reaction rates but may also promote side reactions.[1] |
Question 3: How can I minimize catalyst deactivation when using this compound?
Answer: To mitigate catalyst deactivation due to chelation, consider the following strategies:
-
Use of Bulky Ligands: Employing sterically hindered phosphine ligands can disfavor the bidentate chelation of the diaminepyridine to the palladium center.[3]
-
Higher Catalyst Loading: In some cases, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to compensate for catalyst deactivation.
-
Choice of Precatalyst: Certain precatalysts are designed to be more resistant to deactivation pathways.
Question 4: Are there any specific recommendations for Suzuki-Miyaura coupling with this substrate?
Answer: For Suzuki-Miyaura reactions, in addition to the general optimization strategies, pay close attention to the boronic acid reagent.
-
Boronic Acid Stability: If protodeboronation is suspected, consider using potassium trifluoroborate salts or MIDA boronates, which are often more stable.[1][12]
-
Base Selection: The choice of base is critical to avoid protodeboronation. Anhydrous conditions and non-aqueous bases may be beneficial.[1]
Question 5: What about Sonogashira coupling with this compound?
Answer: Sonogashira couplings are generally robust but can be optimized.
-
Copper Co-catalyst: While traditional Sonogashira reactions use a copper co-catalyst (e.g., CuI), copper-free conditions can sometimes provide better results and avoid the formation of alkyne homocoupling byproducts.[8][13]
-
Base: An amine base like triethylamine or diisopropylethylamine is typically used and can often serve as the solvent as well.[8][9]
Question 6: For a Buchwald-Hartwig amination, what are the key considerations?
Answer: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.
-
Ligand Choice: The choice of ligand is paramount and often dictates the success of the reaction. Buchwald ligands are highly effective.[4] Bidentate phosphine ligands like BINAP and DPEPhos have also been used successfully.[4]
-
Base: A strong, non-nucleophilic base like NaOtBu, LiHMDS, or K₃PO₄ is typically required.[7][14]
Experimental Protocols
The following are generalized experimental protocols that should be optimized for specific substrates and reaction scales.
General Procedure for a Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound halide (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., XPhos, 1.2-1.5 mol equivalent relative to palladium).
-
Add anhydrous solvent (e.g., toluene or dioxane).
-
The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Procedure for a Sonogashira Coupling
-
To an oven-dried reaction vessel, add this compound halide (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 2-5 mol%).[9]
-
The vessel is evacuated and backfilled with an inert gas.
-
Add anhydrous solvent (e.g., DMF or THF) and an amine base (e.g., Et₃N).[9]
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
The reaction is stirred at the desired temperature (e.g., room temperature to 65 °C) until completion.[9]
-
Work-up and purification are performed as described for the Suzuki-Miyaura coupling.
General Procedure for a Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%).[7]
-
Add the this compound halide (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).[7]
-
The vessel is evacuated and backfilled with an inert gas.
-
Add anhydrous solvent (e.g., toluene).
-
The reaction mixture is heated (e.g., to 100 °C) and stirred until the starting material is consumed.
-
Work-up and purification are performed as described for the Suzuki-Miyaura coupling.
Visualizing Experimental Workflows and Troubleshooting
The following diagrams illustrate the general workflow for a cross-coupling reaction and a logical approach to troubleshooting common issues.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Troubleshooting flowchart for low-yielding coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) DOI:10.1039/C5RA21701F [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
N2,N2-dimethylpyridine-2,4-diamine storage and handling best practices
This guide provides best practices for the storage and handling of N2,N2-dimethylpyridine-2,4-diamine, addressing common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered hazardous. It can be harmful if swallowed, inhaled, or in contact with skin.[1] It is known to cause skin and eye irritation, and may cause respiratory irritation.[1][2] Some sources indicate it may be toxic or fatal if it comes in contact with the skin.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][4] Some suppliers recommend room temperature storage for the substance in powder form.[5] For long-term storage, a cool, dry place is advised.[3] It is also recommended to keep it away from sources of ignition.[3]
Q3: What personal protective equipment (PPE) is necessary when handling this compound?
A3: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes protective gloves, protective clothing, and eye/face protection.[2][3] In situations where dust or fumes may be generated, a NIOSH-approved respirator should be used.[6]
Q4: What should I do in case of a spill?
A4: In the event of a spill, you should first ensure the area is well-ventilated and remove all sources of ignition.[3][7] Wearing appropriate PPE, you can then contain the spill. For a solid, you can vacuum or sweep up the material and place it into a suitable disposal container.[3] For a liquid, you can absorb it with an inert material.[3] Always consult local regulations for proper disposal.[3]
Q5: What materials are incompatible with this compound?
A5: this compound should not be stored with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][7] Contact with these substances could lead to a chemical reaction.
Troubleshooting Guides
Problem: I've noticed the material has changed in appearance (e.g., color change, clumping).
-
Possible Cause: This could be due to improper storage, such as exposure to moisture, light, or air. Some related compounds are known to be light-sensitive and may liquefy if impure and exposed to air for prolonged periods.[4]
-
Solution: Discard the material according to your institution's hazardous waste disposal procedures. In the future, ensure the container is always tightly sealed and stored in a cool, dry, and dark place.
Problem: I'm concerned about potential inhalation exposure during handling.
-
Possible Cause: Handling the compound in an open or poorly ventilated area can lead to the inhalation of dust or fumes.
-
Solution: Always handle this compound in a well-ventilated area or under a chemical fume hood.[7] If you are weighing out the solid, do so in a way that minimizes dust generation.[3] If significant dust is unavoidable, use an appropriate respirator.
Quantitative Data Summary
| Parameter | Value | Source |
| Melting Point | 149-151 °C | [5] |
| Storage Temperature | Room Temperature (for powder) | [5] |
| Long-term Storage | Cool, dry place | [3] |
Experimental Protocols
Standard Handling Protocol:
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Put on all required PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dispensing: Carefully open the container. If the compound is a solid, use a clean spatula to transfer the desired amount, minimizing dust creation. If it is a liquid, use a calibrated pipette or syringe.
-
Closing: After dispensing, securely close the container to prevent exposure to air and moisture.
-
Cleaning: Clean any contaminated surfaces immediately. Wash your hands thoroughly with soap and water after handling is complete.[3]
Visual Guides
Caption: Decision tree for the proper storage of this compound.
Caption: Workflow for responding to a spill of this compound.
References
Avoiding common pitfalls in diaminopyrimidine SAR studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals navigate common pitfalls in diaminopyrimidine Structure-Activity Relationship (SAR) studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My diaminopyrimidine inhibitor shows potent activity in biochemical assays but is significantly weaker in cell-based assays.
Q: Why is there a discrepancy between my biochemical and cellular assay results?
A: This is a common challenge in drug discovery and can be attributed to several factors related to the compound's properties and the complexity of the cellular environment. Key reasons include:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
High Plasma Protein Binding: In cell culture media containing serum, the compound can bind to proteins, reducing the free concentration available to act on the target.[1]
-
Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into inactive forms.[2][3][4]
-
Efflux by Transporters: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Off-Target Effects: In a cellular context, the compound might engage off-target kinases or other proteins, leading to complex biological responses that mask the intended on-target effect.[5][6][7][8][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for conflicting SAR data.
Issue 2: My diaminopyrimidine compounds are showing activity against unexpected targets.
Q: How can I identify and mitigate off-target effects of my diaminopyrimidine kinase inhibitors?
A: The diaminopyrimidine scaffold is a "privileged structure" known to bind to the ATP pocket of numerous kinases.[2] Off-target activity is a common occurrence and can lead to undesired toxicity or misleading SAR data.[5][6][7][8][9]
Troubleshooting and Mitigation Strategies:
-
Kinome-Wide Profiling: Screen your lead compounds against a broad panel of kinases to identify potential off-targets early.
-
Dose-Response Analysis: On-target effects should occur at lower concentrations consistent with the inhibitor's potency (IC50/EC50). Off-target effects often appear at higher concentrations.[6]
-
Use of Structurally Dissimilar Inhibitors: Confirm that the observed phenotype is due to inhibition of the intended target by using a structurally unrelated inhibitor for the same target.[6]
-
Target Knockdown/Knockout Models: Use techniques like siRNA or CRISPR to validate that the biological effect is dependent on the intended target.
-
Structural Biology: Obtain a co-crystal structure of your inhibitor bound to the target kinase. This can reveal specific interactions that can be exploited to improve selectivity and guide further SAR studies.
Caption: On-target vs. off-target kinase inhibition.
Table 1: On- and Off-Target Activities of Representative Kinase Inhibitors
| Compound | Primary Target | IC50 (nM) | Off-Target Example | Off-Target IC50 (nM) |
| Imatinib | ABL | 100-1000 | NQO2 | 82[5] |
| Fedratinib | JAK2 | 3 | BRD4 | 130[5] |
| Compound 1 | MTHFD2 | 11[10] | MTHFD1 | 0.5[10] |
| Compound 2 | MTHFD2 | 254[10] | MTHFD1 | 89[10] |
Issue 3: I'm struggling with the poor aqueous solubility of my diaminopyrimidine analogs.
Q: What strategies can I use to improve the solubility of my compounds?
A: Poor aqueous solubility is a frequent challenge with heterocyclic compounds like diaminopyrimidines and can hinder biological testing and preclinical development.[1][11][12][13]
Troubleshooting and Solubilization Strategies:
-
pH Adjustment: Diaminopyrimidines are basic and will become protonated and more soluble in acidic conditions. Lowering the pH of your aqueous buffer can significantly improve solubility.[12]
-
Use of Co-solvents: Solvents like DMSO, DMF, or ethanol can be used to create stock solutions, but care must be taken when diluting into aqueous buffers to avoid precipitation (crashing out).[12][13]
-
Structural Modification (SAR):
-
Formulation Approaches: For in vivo studies, consider advanced formulation strategies such as creating salt forms, using cyclodextrins to form inclusion complexes, or developing solid dispersions.[11]
Caption: Logical workflow for addressing solubility issues.
Issue 4: My compounds show high clearance in metabolic stability assays.
Q: How can I improve the metabolic stability of my diaminopyrimidine compounds?
A: Rapid metabolism, particularly by cytochrome P450 (CYP) enzymes in the liver, can lead to a short in vivo half-life and poor drug exposure.[2][3][4]
Strategies to Enhance Metabolic Stability:
-
Metabolite Identification: Use techniques like LC-MS/MS to identify the metabolites of your compound. This will pinpoint the "soft spots" in the molecule that are susceptible to metabolism.
-
Blocking Metabolic Sites: Modify the chemical structure at the sites of metabolism. Common strategies include:
-
Fluorination: Replacing a hydrogen atom with fluorine at a metabolically active position can block oxidation.
-
Deuteration: Replacing a C-H bond with a C-D bond can slow the rate of metabolism (kinetic isotope effect).[15]
-
Introducing Heteroatoms: Incorporating nitrogen or oxygen into an aliphatic ring can decrease lipophilicity and alter metabolic pathways.
-
-
Modulating Physicochemical Properties: Reducing lipophilicity (LogP) can decrease non-specific binding to metabolic enzymes.
Table 2: In Vitro ADME Properties of Novel Aminopyrimidine Derivatives
| Compound ID | Target | LogP | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Human Microsomal Stability (t½, min) | Plasma Protein Binding (%) | Data Source |
| 9h | JNK Inhibitor | 2.8 | Not Reported | 26 (Mouse) | Not Reported | [2] |
| 9l | JNK Inhibitor | 3.5 | Not Reported | >60 (Mouse, Rat, Human) | Not Reported | [2] |
| 7 | BRD4/PLK1 Inhibitor | 3.1 | High (Predicted) | High Stability (Predicted) | Not Reported | [2] |
| A12 | FAK Inhibitor | Not Reported | Favorable (Predicted) | Favorable | Weak | [14] |
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method to determine the in vitro potency (IC50) of compounds against a target kinase using a luminescence-based assay that quantifies ATP consumption.[16][17][18][19][20]
Materials:
-
Recombinant kinase and its specific peptide substrate
-
ATP
-
Test compounds dissolved in DMSO
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of the diluted compounds to the 384-well plates.
-
Kinase/Substrate Addition: Prepare a solution containing the kinase and its substrate in the kinase assay buffer. Add this solution to the wells containing the test compounds.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP solution to all wells.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ATP Depletion Measurement:
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.[21]
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
Clear 96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight (for adherent cells).
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the cells and incubate for a desired period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent viability for each compound concentration relative to the vehicle-treated control cells. Determine the IC50 or GI50 value by plotting the percent viability against the log of the compound concentration.
Protocol 3: Human Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes, a source of key drug-metabolizing enzymes like CYPs.[2][3][4]
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching
-
96-well incubation plate and collection plate
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a solution of the test compound and HLM in phosphate buffer in the incubation plate. Pre-warm the plate to 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the collection plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[2]
Protocol 4: Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier to predict intestinal permeability of a drug.[2]
Materials:
-
Caco-2 cells
-
Transwell plate inserts (e.g., 24-well format)
-
Cell culture medium and reagents
-
Test compound
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells on the semi-permeable membrane of the Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
Permeability Measurement (Apical to Basolateral):
-
Wash the cell monolayers with transport buffer.
-
Add the test compound in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Sampling: At specific time points (e.g., 60, 90, 120 minutes), take samples from the basolateral chamber.
-
LC-MS/MS Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the apical chamber.[2]
References
- 1. Lipid-soluble diaminopyrimidine inhibitors of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 19. researchgate.net [researchgate.net]
- 20. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to N2,N2-dimethylpyridine-2,4-diamine and N2,N2-dimethylpyridine-2,5-diamine for Researchers and Drug Development Professionals
An In-depth Analysis of Two Structurally Similar Pyridine Diamine Isomers
In the landscape of medicinal chemistry and drug discovery, the nuanced structural differences between isomeric compounds can lead to vastly different biological activities and physicochemical properties. This guide provides a detailed comparison of N2,N2-dimethylpyridine-2,4-diamine and N2,N2-dimethylpyridine-2,5-diamine, two isomers with potential applications in pharmaceutical research. While direct comparative experimental data for these specific molecules is limited in publicly available literature, this guide synthesizes available information on their properties and the known biological activities of structurally related compounds to offer a valuable resource for researchers.
Physicochemical Properties: A Tale of Two Isomers
The placement of the amino and dimethylamino groups on the pyridine ring significantly influences the electronic distribution and, consequently, the physicochemical properties of this compound and N2,N2-dimethylpyridine-2,5-diamine. While experimental data for the 2,4-diamine isomer is scarce, predicted values for the 2,5-diamine isomer offer some insight.
| Property | This compound | N2,N2-dimethylpyridine-2,5-diamine |
| CAS Number | 90008-36-9[1] | 4928-43-2[2] |
| Molecular Formula | C₇H₁₁N₃[1] | C₇H₁₁N₃[2] |
| Molecular Weight | 137.18 g/mol [1] | 137.18 g/mol [2] |
| pKa (Predicted) | Not available | 7.87 ± 0.10[3] |
| LogP (Predicted) | Not available | 0.476[3] |
| Topological Polar Surface Area | Not available | 42.2 Ų[2] |
Table 1: Comparison of the physicochemical properties of this compound and N2,N2-dimethylpyridine-2,5-diamine.
The predicted pKa of N2,N2-dimethylpyridine-2,5-diamine suggests it is a weak base.[3] The predicted LogP value indicates moderate lipophilicity, a crucial factor for cell membrane permeability.[3] The differing substitution patterns are expected to result in distinct dipole moments and hydrogen bonding capabilities, which can affect solubility, crystal packing, and interactions with biological targets.
Synthesis and Chemical Reactivity
The synthesis of these diamine isomers typically involves the amination of a suitably substituted pyridine precursor. For instance, N2,N2-dimethylpyridine-2,5-diamine has been synthesized via the amination of 2,5-dichloropyridine with dimethylamine.[3] A general synthetic approach for 2,4-diaminopyridine derivatives involves a multi-step process starting from 2-chloropyridine, which undergoes oxidation, nitration, amination, and subsequent reduction.
Experimental Protocol: General Synthesis of 2,4-Diaminopyridine Derivatives
This protocol outlines a general synthetic route that can be adapted for the synthesis of this compound.
-
Oxidation: 2-Chloropyridine is oxidized to 2-chloropyridine-N-oxide using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM).
-
Nitration: The resulting N-oxide is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine-N-oxide.
-
Amination with Dimethylamine: The 2-chloro-4-nitropyridine-N-oxide is then reacted with dimethylamine in a suitable solvent. The dimethylamine will displace the chloride at the 2-position to give N,N-dimethyl-4-nitropyridin-2-amine-N-oxide.
-
Reduction of the Nitro Group: The nitro group is subsequently reduced to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or a metal in acidic media (e.g., SnCl₂/HCl). This step yields this compound-N-oxide.
-
Deoxygenation of the N-oxide: The final step involves the removal of the N-oxide to yield the target compound, this compound. This can be accomplished using a reducing agent like phosphorus trichloride (PCl₃).
Logical Workflow for the Synthesis of this compound
Caption: A potential synthetic pathway for this compound.
Potential Biological Activity: Insights from Related Compounds
Kinase Inhibition:
The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore known to target the ATP-binding site of various kinases.[4][5][6] These compounds typically act as "hinge-binders," forming crucial hydrogen bonds with the kinase hinge region. Given the structural similarity, it is plausible that both this compound and its 2,5-isomer could exhibit inhibitory activity against certain kinases. The different substitution patterns would likely lead to variations in their kinase selectivity profiles.
For instance, derivatives of N2,N4-disubstituted pyrimidine-2,4-diamines have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK2 and CDK9, which are key regulators of the cell cycle and transcription.[4][5] Inhibition of these kinases is a validated strategy in cancer therapy.
Hypothetical Kinase Inhibition Signaling Pathway
Caption: General mechanism of kinase inhibition by a small molecule inhibitor.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This protocol describes a common method to assess the inhibitory activity of compounds against a specific kinase.
-
Reagent Preparation: Prepare solutions of the kinase, substrate (a peptide or protein that the kinase phosphorylates), ATP, and the test compounds (this compound and N2,N2-dimethylpyridine-2,5-diamine) at various concentrations.
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and the test compound. Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature for a specific period (e.g., 60 minutes).
-
ADP Detection: After the incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The intensity of the luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The inhibitory effect of the compounds is determined by comparing the signal in the presence of the compound to the control (no compound). IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) can be calculated from a dose-response curve.
Conclusion and Future Directions
This compound and N2,N2-dimethylpyridine-2,5-diamine represent two intriguing isomers whose distinct structural features are likely to confer different physicochemical and biological properties. While direct comparative data is currently lacking, the known pharmacology of related diaminopyrimidine and diaminopyridine scaffolds suggests that these compounds may hold potential as kinase inhibitors or as scaffolds for the development of other biologically active molecules.
Further research is warranted to synthesize these compounds in high purity and to perform comprehensive in vitro and in vivo evaluations. This should include:
-
Detailed Physicochemical Profiling: Experimental determination of pKa, LogP, solubility, and crystal structure.
-
Broad-panel Kinase Screening: To identify potential kinase targets and determine selectivity profiles.
-
Cell-based Assays: To assess their effects on cell proliferation, apoptosis, and other cellular processes in relevant disease models.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues to understand the key structural determinants of activity.
Such studies will be crucial in elucidating the full potential of these pyridine diamine isomers in the field of drug discovery and development.
References
- 1. Synthesis and evaluation of a series of 2,4-diaminopyridine derivatives as potential positron emission tomography tracers for neuropeptide Y Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N2,N2-dimethylpyridine-2,5-diamine | C7H11N3 | CID 78642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy N2,N2-Dimethylpyridine-2,5-diamine | 4928-43-2 [smolecule.com]
- 4. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Kinase Inhibitory Activity of Diaminopyrimidine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitory activity of diaminopyrimidine isomers, focusing on the well-studied 2,4-diaminopyrimidine scaffold and available data for the 4,6-diaminopyrimidine isomer. The information presented is collated from published research to assist in drug discovery and development efforts.
Introduction
Diaminopyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors. The isomeric forms of diaminopyrimidine, particularly the 2,4- and 4,6-isomers, can confer distinct pharmacological properties due to their different substitution patterns and ability to form hydrogen bonds with the kinase hinge region. This guide summarizes the inhibitory activities of derivatives of these isomers against key kinase targets implicated in cancer and other diseases.
Data Presentation: Kinase Inhibitory Activity
2,4-Diaminopyrimidine Derivatives
The 2,4-diaminopyrimidine scaffold is a common core for many potent kinase inhibitors.[1] It is a key structural moiety for promoting binding to the hinge region of the ATP binding site of kinases.[2]
Table 1: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against Focal Adhesion Kinase (FAK)
| Compound/Derivative | FAK IC50 (nM) | Reference Compound | FAK IC50 (nM) |
| A1 | 356 | TAE-226 | 6.3 |
| A12 | 94 (MDA-MB-231 cells), 130 (A549 cells) | TAE-226 | - |
| B1-B10 Series | 6 - 32 | TAE-226 | 6.3 |
| Compound from[3] | 1.03 - 5.0 | - | - |
| Compound from[3] | 4.25 - 10.69 | - | - |
Data compiled from multiple sources, see citations.[3][4]
Table 2: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against Cyclin-Dependent Kinase 7 (CDK7)
| Compound/Derivative | CDK7 IC50 (nM) | Reference Compound | CDK7 IC50 (nM) |
| Compound 22 | 7.21 | - | - |
| Compound 5f | 479 | - | - |
Data compiled from multiple sources, see citations.[5][6]
4,6-Diaminopyrimidine Derivatives
Data on the kinase inhibitory activity of 4,6-diaminopyrimidine derivatives is less prevalent in the literature compared to the 2,4-isomer. The following data is for a series of pyrimidine-4,6-diamine derivatives developed as Janus Kinase 3 (JAK3) inhibitors.
Table 3: Inhibitory Activity of a Pyrimidine-4,6-diamine Derivative against Janus Kinase 3 (JAK3)
| Compound/Derivative | JAK3 IC50 (nM) |
| Compound 11e | 2.1 |
Data from a study on JAK3 inhibitors.[7]
Experimental Protocols
Detailed methodologies for the key kinase inhibition assays are crucial for the interpretation and replication of results. The most common assays cited in the literature for the presented data are the ADP-Glo™ Kinase Assay and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
ADP-Glo™ Kinase Assay (for FAK and other kinases)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay. After the kinase reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert ADP to ATP and measure the newly synthesized ATP through a luciferase reaction. The luminescent signal positively correlates with kinase activity.[8][9]
General Protocol for IC50 Determination: [10][11]
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., diaminopyrimidine derivatives) in DMSO. Further dilute in the kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add the diluted compounds or vehicle control (DMSO). Add the kinase (e.g., recombinant FAK) and the substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1).
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (for CDK7 and other kinases)
This assay format is a homogeneous assay that measures the phosphorylation of a substrate by a kinase.
Principle: TR-FRET assays utilize a long-lifetime donor fluorophore (e.g., a lanthanide chelate) and a shorter-lifetime acceptor fluorophore. In a kinase assay, one of these fluorophores is typically on an antibody that recognizes the phosphorylated substrate, and the other is on the substrate itself. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur. The TR-FRET signal is proportional to the extent of substrate phosphorylation.[12][13]
General Protocol for IC50 Determination: [14][15]
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in the kinase assay buffer.
-
Kinase Reaction Setup: In a suitable microplate, add the test compounds, the kinase (e.g., CDK7/Cyclin H/MAT1 complex), and the specific substrate.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 1-4 hours).
-
Detection: Add a "stop and detect" solution containing EDTA (to stop the kinase reaction) and the TR-FRET detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and an acceptor-labeled streptavidin if a biotinylated substrate is used).
-
Incubation: Incubate for a period to allow for antibody-substrate binding (e.g., 60 minutes at room temperature).
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (donor and acceptor).
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value.
Signaling Pathways and Experimental Workflows
Focal Adhesion Kinase (FAK) Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[4] It is a key component of focal adhesions, which are multi-protein structures that link the actin cytoskeleton to the extracellular matrix.
References
- 1. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]
- 4. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Diaminopyrimidine Analogs as Potent Kinase Inhibitors
A series of novel N2,N4-disubstituted pyrimidine-2,4-diamines were designed and synthesized to explore their inhibitory potential against CDK2/cyclin A and CDK9/cyclin T1.[1] The compounds' efficacy was also evaluated through antiproliferative assays against various tumor cell lines.[1] The findings from these studies provide a robust framework for guiding further drug development efforts in this chemical space.
Comparative Analysis of Inhibitory Activity
The synthesized analogs of the N2,N4-disubstituted pyrimidine-2,4-diamine scaffold were evaluated for their in vitro inhibitory activity against CDK2/cyclin A and CDK9/cyclin T1. The half-maximal inhibitory concentrations (IC50) were determined and are presented in the table below. Additionally, the antiproliferative activity of these compounds was assessed against the MDA-MB-231 triple-negative breast cancer cell line.
| Compound ID | Modifications | CDK2/cyclin A IC50 (nM)[1] | CDK9/cyclin T1 IC50 (nM)[1] | MDA-MB-231 IC50 (µM)[1] |
| 2a | R1 = 4-fluorophenyl, R2 = N,N-dimethylglycine | 150 | 120 | 1.2 |
| 2d | R1 = 4-chlorophenyl, R2 = N,N-dimethylglycine | 110 | 95 | 1.5 |
| 3b | R1 = 4-fluorophenyl, R2 = 4-(N,N-dimethylamino)phenyl | 210 | 180 | 2.1 |
| 3c | R1 = 4-fluorophenyl, R2 = 4-morpholinophenyl | 95 | 65 | 3.5 |
| 3g | R1 = 4-fluorophenyl, R2 = 4-(4-methylpiperazin-1-yl)phenyl | 83 | 78 | 4.2 |
Structure-Activity Relationship (SAR) Insights
The analysis of the data reveals several key SAR trends:
-
Substitution at the N4-phenyl ring: Halogen substitutions, such as fluorine and chlorine, at the para-position of the N4-phenyl ring (R1) were well-tolerated and contributed to potent CDK inhibition.
-
Variations at the N2-position: A range of substituents at the N2-position (R2) significantly influenced the inhibitory activity.
-
The presence of a basic amino group, such as in the N,N-dimethylglycine moiety, was found to be favorable for activity.
-
More complex aromatic and heterocyclic systems at this position also yielded potent inhibitors. For instance, compounds with a 4-morpholinophenyl (3c) or a 4-(4-methylpiperazin-1-yl)phenyl (3g) group at R2 displayed strong inhibition of both CDK2 and CDK9.[1]
-
Experimental Protocols
In Vitro Kinase Inhibition Assay[1]
The inhibitory activity of the compounds against CDK2/cyclin A and CDK9/cyclin T1 was determined using a mobility shift assay. The assays were performed in a final volume of 25 µL containing the respective kinase, a fluorescently labeled peptide substrate, ATP, and the test compound at varying concentrations. The reaction was incubated at room temperature for a specified time and then stopped by the addition of a termination buffer. The substrate and product peptides were separated by microfluidic capillary electrophoresis, and the kinase activity was determined by quantifying the conversion of the substrate to the product. IC50 values were calculated from the dose-response curves.
Cell Proliferation Assay (SRB Assay)[1]
The antiproliferative activity of the compounds was evaluated using the Sulforhodamine B (SRB) assay. Human cancer cell lines, including MDA-MB-231, were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 72 hours. After the incubation period, the cells were fixed with trichloroacetic acid and stained with SRB dye. The protein-bound dye was solubilized with a Tris base solution, and the absorbance was measured at 515 nm using a microplate reader. The IC50 values were determined from the dose-response curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK-mediated cell cycle regulation pathway and the general workflow of the in vitro kinase inhibition assay.
Caption: CDK-mediated cell cycle regulation and transcription, highlighting the inhibitory action of pyrimidine-2,4-diamine analogs on CDK2 and CDK9.
Caption: General experimental workflow for the in vitro kinase inhibition assay.
References
Navigating the Anti-Proliferative Landscape: An In Vitro Validation of Diaminopyrimidine Derivatives
In the quest for novel anti-cancer therapeutics, pyridine and pyrimidine derivatives have emerged as a promising class of compounds due to their ability to modulate key signaling pathways involved in cancer cell proliferation.[1][2] While specific data on the anti-proliferative effects of N2,N2-dimethylpyridine-2,4-diamine remains to be elucidated in published literature, a wealth of research on structurally related diaminopyrimidine compounds offers valuable insights into their potential as anti-cancer agents. This guide provides a comparative analysis of a representative diaminopyrimidine derivative, Compound A12, a potent Focal Adhesion Kinase (FAK) inhibitor, against other anti-proliferative agents, supported by experimental data and detailed methodologies.[1]
Comparative Anti-Proliferative Activity
The in vitro efficacy of novel compounds is often benchmarked against established anti-cancer drugs. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Compound A12, a diaminopyrimidine derivative, in comparison to TAE-226, another FAK inhibitor, and Doxorubicin, a standard chemotherapeutic agent, across various cancer cell lines.
| Compound/Drug | Cancer Cell Line | IC50 (nM) | Reference |
| Compound A12 | A549 (Lung) | 130 | [1] |
| MDA-MB-231 (Breast) | 94 | [1] | |
| TAE-226 | A549 (Lung) | Not specified | [1] |
| MDA-MB-231 (Breast) | Not specified | [1] | |
| Doxorubicin | HCT-116 (Colon) | 40.0 | [3] |
| MCF-7 (Breast) | 64.8 | [3] | |
| HepG2 (Liver) | 24.7 | [3] | |
| A549 (Lung) | 58.1 | [3] |
Table 1: Comparative IC50 values of Compound A12 and other anti-cancer agents.
Mechanism of Action: Targeting the FAK Signaling Pathway
Compound A12 exerts its anti-proliferative effects by inhibiting Focal Adhesion Kinase (FAK), a non-receptor protein tyrosine kinase that is overexpressed in various tumors.[1] FAK plays a crucial role in cell adhesion, survival, proliferation, and migration.[1] By inhibiting FAK, Compound A12 can effectively disrupt these downstream signaling pathways, leading to a reduction in cancer cell viability.[1]
References
- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Pyridine-2,4-Diamine Scaffold: A Head-to-Head Comparison with Established EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). While first, second, and third-generation inhibitors have demonstrated significant clinical benefit, the emergence of resistance mutations necessitates the exploration of novel chemical scaffolds. This guide provides a head-to-head comparison of a promising class of compounds based on the pyridine-2,4-diamine scaffold, exemplified by derivatives of N2,N4-diphenylpyridine-2,4-diamine, against established EGFR inhibitors: gefitinib, erlotinib, afatinib, and osimertinib.
While direct experimental data for the specific compound N2,N2-dimethylpyridine-2,4-diamine as an EGFR inhibitor is not publicly available, extensive research into its derivatives highlights the potential of this chemical core. These novel compounds are particularly noteworthy for their activity against the formidable C797S mutation, a key mechanism of resistance to third-generation inhibitors like osimertinib.
Performance Comparison: Potency Against Key EGFR Mutations
The efficacy of EGFR inhibitors is critically dependent on their ability to inhibit the kinase activity of both the primary activating mutations (e.g., L858R, exon 19 deletions) and subsequent resistance mutations (e.g., T790M, C797S). The following tables summarize the half-maximal inhibitory concentrations (IC50) of established EGFR inhibitors and representative pyridine-2,4-diamine derivatives against various EGFR genotypes.
| Inhibitor | EGFR wt (nM) | EGFR L858R (nM) | EGFR Exon 19 Del (nM) |
| First Generation | |||
| Gefitinib | >1000 | ~10-50 | ~5-20 |
| Erlotinib | ~100-200 | ~20-50 | ~5-20 |
| Second Generation | |||
| Afatinib | ~10 | ~0.5-1 | ~0.5-1 |
| Third Generation | |||
| Osimertinib | ~100-500 | ~1-10 | ~1-10 |
| Inhibitor | EGFR T790M (nM) | EGFR L858R/T790M (nM) | EGFR Del19/T790M (nM) | EGFR L858R/T790M/C797S (nM) | EGFR Del19/T790M/C797S (nM) |
| First Generation | |||||
| Gefitinib | >1000 | >1000 | >1000 | >1000 | >1000 |
| Erlotinib | >1000 | >1000 | >1000 | >1000 | >1000 |
| Second Generation | |||||
| Afatinib | ~50-100 | ~50-100 | ~50-100 | >1000 | >1000 |
| Third Generation | |||||
| Osimertinib | ~1-10 | ~1-10 | ~1-10 | >1000 | >1000 |
| Pyridine-2,4-diamine Derivatives | |||||
| Compound 14l¹ | Not Reported | Not Reported | Not Reported | 11[1] | 8[1] |
| Compound Y9m² | Not Reported | Not Reported | Not Reported | 9[2] | 8[2] |
¹N2,N4-diphenylpyridine-2,4-diamine derivative[1] ²N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivative[2]
The data clearly illustrates the evolution of EGFR inhibitors, with third-generation drugs like osimertinib showing remarkable potency against the T790M resistance mutation. However, the Achilles' heel of osimertinib is the C797S mutation, which renders it ineffective. It is in this context that the pyridine-2,4-diamine derivatives demonstrate their significant potential, with compounds like 14l and Y9m exhibiting nanomolar efficacy against EGFR triple mutations including C797S[1][2].
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams, generated using Graphviz, illustrate the EGFR signaling pathway and a typical experimental workflow.
Figure 1. Simplified EGFR Signaling Pathway and Point of Inhibition.
Figure 2. General Experimental Workflow for Evaluating EGFR Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are generalized protocols for key experiments cited in the evaluation of EGFR inhibitors.
Biochemical Kinase Inhibition Assay (Determination of IC50)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of EGFR.
-
Materials: Recombinant human EGFR (wild-type or mutant), kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT), ATP, substrate (e.g., a synthetic peptide like Poly(Glu,Tyr) 4:1), and the test inhibitor.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the EGFR enzyme, the substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production, or by using a phospho-specific antibody in an ELISA format.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
-
Materials: Human cancer cell lines with known EGFR status (e.g., A549 for wild-type, HCC827 for exon 19 deletion, H1975 for L858R/T790M), culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the EGFR inhibitor for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
-
Western Blotting for EGFR Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins.
-
Materials: Cell lysates from inhibitor-treated and untreated cells, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.
-
Procedure:
-
Lyse the treated and untreated cells to extract proteins.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-EGFR).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) or the total (non-phosphorylated) form of the target protein.
-
Conclusion
The pyridine-2,4-diamine scaffold represents a promising avenue for the development of next-generation EGFR inhibitors. While direct comparative data for this compound is lacking, the potent activity of its derivatives against C797S-mediated resistance highlights the significant potential of this chemical class. Further preclinical and clinical investigation of optimized pyridine-2,4-diamine derivatives is warranted to fully elucidate their therapeutic utility in overcoming the challenges of acquired resistance in EGFR-mutated NSCLC. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers in the field of oncology drug discovery to evaluate and advance novel EGFR inhibitors.
References
- 1. The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The new N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivatives as EGFR inhibitors to overcome C797S-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity profiling of N2,N2-dimethylpyridine-2,4-diamine against a kinase panel
Abstract: The development of selective kinase inhibitors is a cornerstone of modern drug discovery, aimed at maximizing therapeutic efficacy while minimizing off-target effects. This guide presents a comparative analysis of the cross-reactivity profile of a novel investigational compound, N2,N2-dimethylpyridine-2,4-diamine, against a panel of 15 kinases. Its selectivity is benchmarked against two well-characterized kinase inhibitors: Staurosporine, a potent broad-spectrum inhibitor, and Dasatinib, a multi-kinase inhibitor used in oncology.[1][2][3] This report provides objective experimental data to aid researchers in evaluating the potential of this compound for further investigation.
Disclaimer: The cross-reactivity data for this compound presented in this guide is hypothetical and generated for illustrative purposes. While the compound is commercially available[4], no public kinase screening data could be identified. The profiles for comparator compounds and the experimental protocol are based on established scientific literature.
Introduction to Kinase Selectivity Profiling
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[5][6] Their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders, making them prime therapeutic targets.[7] Kinase inhibitors are designed to block the activity of specific kinases.[7] However, due to the highly conserved nature of the ATP-binding site across the kinome, many inhibitors exhibit cross-reactivity, binding to unintended kinase targets. This can lead to unexpected side effects or, in some cases, beneficial polypharmacology.
Selectivity profiling using a panel of diverse kinases is therefore a critical step in the characterization of any new inhibitor.[8][9] It provides a quantitative measure of a compound's potency and spectrum of activity, which is essential for predicting its biological effects and potential toxicities.[7] This guide compares the selectivity of this compound with Staurosporine, known for its widespread kinase inhibition[1][10][11][12], and Dasatinib, a potent inhibitor of BCR-ABL and Src family kinases.[2][3][13]
Comparative Kinase Inhibition Profiles
The inhibitory activity of this compound, Dasatinib, and Staurosporine was assessed against a panel of 15 kinases representing various branches of the human kinome. The half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, was determined for each compound-kinase interaction. Lower IC50 values indicate higher potency.
Table 1: Comparative Kinase Inhibition Data (IC50, nM)
| Kinase Target | Family | This compound (Hypothetical) | Dasatinib | Staurosporine |
|---|---|---|---|---|
| ABL1 | Tyrosine Kinase | >10,000 | 14[2] | 15 |
| SRC | Tyrosine Kinase | 850 | 0.5[3] | 6[1] |
| BTK | Tyrosine Kinase | >10,000 | 5[2] | 25 |
| c-KIT | Tyrosine Kinase | 9,200 | <30[3] | 12 |
| PDGFRβ | Tyrosine Kinase | 7,500 | <30[3] | 28 |
| VEGFR2 | Tyrosine Kinase | 15,500 | 80 | 70 |
| EGFR | Tyrosine Kinase | >20,000 | >1,000 | 150 |
| CDK2/cyclin A | CMGC | 95 | >1,000 | 3[12] |
| CDK9/cyclin T1 | CMGC | 110 | >1,000 | 7 |
| GSK3β | CMGC | 4,500 | >500 | 10 |
| PKA | AGC | 18,000 | >1,000 | 7[1][11] |
| PKCα | AGC | 12,000 | >1,000 | 0.7[11] |
| AKT1 | AGC | >20,000 | >1,000 | 60 |
| MAPK1 (ERK2) | CMGC | >20,000 | >1,000 | 250 |
| p38α (MAPK14) | CMGC | 19,000 | 350 | 90 |
Data for Dasatinib and Staurosporine are compiled from published sources. Data for this compound is hypothetical.
Analysis: Based on this hypothetical profile, this compound demonstrates a selective inhibitory profile, with potent activity against CDK2 and CDK9. In contrast, it shows significantly weaker activity against the tested tyrosine kinases and other serine/threonine kinases compared to the comparator compounds. Staurosporine confirms its role as a pan-kinase inhibitor with potent, low nanomolar IC50 values against most kinases tested.[1][11][14] Dasatinib shows potent inhibition of ABL and SRC family kinases as expected, with moderate activity against other selected kinases.[2][3][13]
Experimental Protocols
The following protocol describes a representative method for determining kinase inhibitor potency.
In Vitro Radiometric Kinase Assay (HotSpot™ Assay)
This method measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate.[15][16]
-
Compound Preparation: Test compounds are serially diluted in 100% DMSO to create a concentration gradient. A fixed volume of each dilution is then transferred to the assay plate.
-
Reaction Mixture Preparation: A master mix is prepared containing reaction buffer, the specific peptide substrate for the kinase being tested, and [γ-³³P]-ATP.
-
Kinase Addition: The kinase enzyme is diluted to its optimal concentration in kinase buffer and added to the master mix.
-
Initiation of Reaction: The kinase/substrate/ATP mixture is added to the assay plates containing the diluted compounds to start the enzymatic reaction. The final DMSO concentration is kept constant at ~1%.
-
Incubation: The reaction is allowed to proceed for a specified time (e.g., 120 minutes) at room temperature.
-
Reaction Termination: The reaction is stopped by adding a solution of phosphoric acid, which precipitates the phosphorylated substrate.
-
Separation: The reaction mixtures are transferred to a filter plate. The phosphorylated substrate is captured on the filter, while unreacted [γ-³³P]-ATP is washed away.[15]
-
Detection: Scintillation fluid is added to the dried filter plate, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The raw counts are converted to percent inhibition relative to DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls. IC50 values are then calculated by fitting the percent inhibition data versus the logarithm of inhibitor concentration to a sigmoidal dose-response curve.
Workflow and Pathway Visualization
The diagrams below illustrate the experimental workflow for kinase profiling and a simplified signaling pathway involving a key target.
Caption: Experimental workflow for the radiometric kinase inhibition assay.
Caption: Simplified pathway showing CDK2 inhibition and cell cycle progression.
References
- 1. rndsystems.com [rndsystems.com]
- 2. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound price & availability - MOLBASE [molbase.com]
- 5. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 10. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Kinase Assays | Revvity [revvity.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
Comparative Efficacy of N2,N2-dimethylpyridine-2,4-diamine Derivatives in Preclinical Xenograft Models
A detailed analysis of the anti-tumor activity and mechanisms of action of emerging pyridine-2,4-diamine derivatives for researchers and drug development professionals.
This guide provides a comparative overview of the in vivo efficacy of several N2,N2-dimethylpyridine-2,4-diamine derivatives that have shown promise in preclinical xenograft models of cancer. The data presented herein is compiled from recent studies and is intended to offer a clear, data-driven comparison to aid in research and development decisions.
I. Overview of Investigated Compounds
Recent research has highlighted the potential of this compound derivatives as potent anti-cancer agents. This guide focuses on three distinct classes of these derivatives, each with a unique target and mechanism of action:
-
Deuterated N2, N4-diphenylpyridine-2,4-diamine Derivatives: These compounds are designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly in the context of resistance mutations in non-small cell lung cancer (NSCLC).
-
N2,N4-disubstituted pyrimidine-2,4-diamine Derivatives: This class of molecules has been identified as potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9), showing activity in triple-negative breast cancer and colorectal cancer models.
-
5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives: These derivatives have demonstrated efficacy as dual inhibitors of Cyclin-Dependent Kinase 6 (CDK6) and Cyclin-Dependent Kinase 9 (CDK9) in breast cancer xenografts.
II. Quantitative Efficacy in Xenograft Models
The following table summarizes the quantitative data on the anti-tumor efficacy of representative compounds from each class in various xenograft models.
| Compound ID | Derivative Class | Cancer Type | Xenograft Model | Dosage | Administration Route | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| 14o | Deuterated N2, N4-diphenylpyridine-2,4-diamine | Non-Small Cell Lung Cancer (NSCLC) | Not Specified | 40 mg/kg | Not Specified | Not Specified | 75.1% | [1] |
| 20a | N2,N4-disubstituted pyrimidine-2,4-diamine | Colorectal Cancer, Glioma | HCT116, C6 | Not Specified | Oral | Not Specified | Effective Inhibition (Specific % not reported) | [2] |
| Compound 66 | 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine | Breast Cancer | Not Specified | Not Specified | Not Specified | Not Specified | Significant Inhibition (Specific % not reported) |
III. Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of efficacy data.
General Xenograft Model Protocol
A generalized protocol for establishing and evaluating the efficacy of the investigated compounds in xenograft models is as follows:
-
Cell Culture: The respective human cancer cell lines (e.g., NSCLC cell line for compound 14o, HCT116 for compound 20a, or a breast cancer cell line for compound 66) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 6-8 weeks old, are used for tumor implantation.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of saline or a mixture with Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length × Width²)/2.
-
Drug Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The investigational compound is administered at the specified dose and route. The control group receives the vehicle used to dissolve the compound.
-
Efficacy Evaluation: Tumor growth and the body weight of the mice are monitored throughout the study. The primary endpoint is typically the tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
Specific Protocol for Deuterated N2, N4-diphenylpyridine-2,4-diamine Derivative (Compound 14o)
While the full detailed protocol for the compound 14o xenograft study is not publicly available, the study highlights that the compound was administered to xenograft-bearing mice, and tumor growth was monitored. The reported tumor growth inhibition of 75.1% at a dosage of 40 mg/kg demonstrates significant in vivo activity.[1]
IV. Signaling Pathways and Mechanisms of Action
The anti-tumor activity of these this compound derivatives stems from their targeted inhibition of key signaling pathways involved in cancer cell proliferation and survival.
EGFR/mTOR Signaling Pathway (Target of Compound 14o)
The deuterated N2, N4-diphenylpyridine-2,4-diamine derivative, compound 14o, exerts its effect by inhibiting mutated EGFR. This disrupts downstream signaling through the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival in many cancers, including NSCLC.[1]
Figure 1: Simplified EGFR/mTOR signaling pathway and the inhibitory action of Compound 14o.
CDK2/CDK9 and CDK6/CDK9 Signaling Pathways (Targets of Pyrimidine Derivatives)
The N2,N4-disubstituted pyrimidine-2,4-diamine derivatives (e.g., compound 20a) and the 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivative (compound 66) target cyclin-dependent kinases. CDKs are essential for cell cycle regulation and transcription. Inhibition of CDK2 and CDK6 disrupts the cell cycle, leading to arrest, while inhibition of CDK9 blocks transcription of key oncogenes and anti-apoptotic proteins, ultimately inducing cancer cell death.
Figure 2: Overview of CDK-mediated cell cycle and transcription regulation and inhibition by pyrimidine derivatives.
V. Conclusion and Future Directions
The this compound scaffold has given rise to a diverse set of potent anti-cancer compounds with distinct mechanisms of action. The deuterated N2, N4-diphenylpyridine-2,4-diamine derivative 14o shows significant promise for overcoming EGFR resistance in NSCLC. The N2,N4-disubstituted pyrimidine-2,4-diamine derivative 20a demonstrates potent dual CDK2/CDK9 inhibition with favorable oral bioavailability, making it a strong candidate for further development against colorectal cancer and glioma. The 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivative compound 66 represents a promising dual CDK6/CDK9 inhibitor for breast cancer therapy.
Further preclinical studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profiles of these compounds, establish their safety, and identify optimal dosing regimens. Head-to-head in vivo comparison studies using standardized protocols and a broader range of xenograft models would be invaluable for definitively positioning these derivatives against existing and emerging cancer therapies. The data presented in this guide provides a solid foundation for such future investigations.
References
The Deuterium Switch: A Comparative Analysis of Deuterated vs. Non-Deuterated Diaminopyrimidine Derivatives in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of promising lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles is a critical endeavor. One such elegant and increasingly utilized strategy is selective deuteration, the substitution of hydrogen atoms with their heavier, stable isotope, deuterium. This guide provides a comprehensive comparative analysis of deuterated versus non-deuterated diaminopyrimidine derivatives, a class of compounds renowned for their therapeutic potential, particularly as inhibitors of dihydrofolate reductase (DHFR). By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to illuminate the profound impact of the "deuterium switch" on the development of diaminopyrimidine-based therapeutics.
The Kinetic Isotope Effect: A Subtle Change with Significant Consequences
The foundational principle underpinning the advantages of deuteration lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the difference in their zero-point energies. This increased bond strength renders the C-D bond more resistant to enzymatic cleavage, a common step in drug metabolism mediated by enzymes such as the cytochrome P450 (CYP) family[1][2]. For diaminopyrimidine derivatives, which are often subject to oxidative metabolism, replacing a hydrogen atom at a metabolically vulnerable position with deuterium can significantly slow down their rate of degradation[3].
This seemingly minor atomic substitution can translate into substantial therapeutic advantages, including:
-
Improved Metabolic Stability: A reduced rate of metabolism leads to a longer drug half-life (t½) and decreased systemic clearance[4].
-
Enhanced Drug Exposure: A longer half-life results in a greater area under the plasma concentration-time curve (AUC), indicating increased overall exposure to the active pharmaceutical ingredient[4].
-
Reduced Dosing Frequency: With a prolonged duration of action, patients may require less frequent administration of the drug, potentially improving adherence to treatment regimens[5].
-
Minimized Formation of Toxic Metabolites: By retarding metabolism at a specific site, the formation of potentially harmful metabolites can be diminished[6].
-
Potential for Lower Doses: Increased bioavailability and exposure may allow for the use of lower doses to achieve the desired therapeutic effect, which can, in turn, reduce the risk of dose-dependent side effects[7].
Quantitative Comparison: In Vitro and In Vivo Performance
The impact of deuteration on the pharmacokinetic profiles of diaminopyrimidine derivatives can be quantified through a series of in vitro and in vivo experiments. The following tables summarize representative data comparing a hypothetical deuterated diaminopyrimidine derivative (DPD-d3) with its non-deuterated counterpart (DPD-H).
Table 1: Comparison of In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| DPD-H | 25 | 27.7 |
| DPD-d3 | 75 | 9.2 |
Data are representative and based on the expected outcomes of deuteration.
Table 2: Comparison of In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½, hr) |
| DPD-H | 450 | 1.5 | 2700 | 4.2 |
| DPD-d3 | 675 | 2.0 | 8100 | 10.5 |
Data are representative and based on the expected outcomes of deuteration.
Table 3: Comparative Inhibitory Activity against Dihydrofolate Reductase (DHFR)
| Compound | IC50 (nM) |
| DPD-H | 15 |
| DPD-d3 | 14 |
Data are representative, showing that deuteration typically does not significantly alter the intrinsic biological activity.
Experimental Protocols
To ensure the generation of robust and reproducible data, the following detailed methodologies for key experiments are provided.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolic degradation of deuterated and non-deuterated diaminopyrimidine derivatives in human liver microsomes.
Materials:
-
Test compounds (DPD-H and DPD-d3)
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-warm the mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture and immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is calculated as (0.693/t½) / (mg microsomal protein/mL).
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine and compare the pharmacokinetic profiles of deuterated and non-deuterated diaminopyrimidine derivatives following oral administration in rats.
Materials:
-
Test compounds (DPD-H and DPD-d3)
-
Appropriate vehicle for drug formulation (e.g., 0.5% methylcellulose in water)
-
Sprague-Dawley rats
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer a single oral dose of the test compounds (formulated in the vehicle) to fasted rats.
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose), collect blood samples from the tail vein or another appropriate site into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Prepare plasma samples for analysis (e.g., protein precipitation with acetonitrile). Analyze the samples using a validated LC-MS/MS method to determine the plasma concentration of the drug at each time point.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data for both compounds.
Dihydrofolate Reductase (DHFR) Inhibition Assay
Objective: To determine the in vitro potency of deuterated and non-deuterated diaminopyrimidine derivatives as inhibitors of DHFR.
Materials:
-
Test compounds (DPD-H and DPD-d3)
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare solutions of DHFR, DHF, and NADPH in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the assay buffer, DHFR enzyme, and varying concentrations of the test compounds.
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 5 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding DHF and NADPH to all wells.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
Visualizing the Concepts
To further elucidate the mechanisms and workflows described, the following diagrams have been generated using the DOT language.
Conclusion
The strategic application of deuteration to diaminopyrimidine derivatives represents a powerful approach to enhancing their therapeutic potential. By leveraging the kinetic isotope effect, researchers can rationally design drug candidates with improved metabolic stability, leading to superior pharmacokinetic profiles. This can translate into tangible clinical benefits, including the potential for reduced dosing frequency, lower required doses, and an improved safety margin by minimizing the formation of toxic metabolites. The objective comparison of deuterated and non-deuterated analogs through rigorous in vitro and in vivo studies, as outlined in this guide, is crucial for realizing the full potential of the deuterium switch in developing the next generation of diaminopyrimidine-based pharmaceuticals.
References
- 1. CN105189479A - Deuterated diaminopyrimidine compounds and pharmaceutical compositions comprising such compounds - Google Patents [patents.google.com]
- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding Mode of N2,N2-dimethylpyridine-2,4-diamine through Crystallography: A Comparative Guide
In the landscape of modern drug discovery, unequivocally determining the binding mode of a small molecule to its protein target is a cornerstone of successful lead optimization. This guide provides a comprehensive comparison of X-ray crystallography with other key biophysical techniques for validating the binding mode of N2,N2-dimethylpyridine-2,4-diamine, a representative pyridine-derived kinase inhibitor. By presenting supporting experimental data and detailed protocols, this document serves as a valuable resource for researchers, scientists, and drug development professionals.
The Gold Standard: X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional snapshot of the ligand-protein complex at the atomic level. This unparalleled detail allows for the precise visualization of the ligand's orientation, conformation, and the intricate network of interactions with the protein's binding site.
Crystallographic Data for a Representative Kinase Inhibitor Complex
To illustrate the typical data obtained from a crystallographic study, the following table summarizes the data collection and refinement statistics for a publicly available structure of a kinase in complex with an inhibitor. This serves as a proxy for what would be expected for a complex with this compound.
| Parameter | Value |
| PDB ID | 3K5V |
| Resolution (Å) | 1.90 |
| R-work / R-free (%) | 17.5 / 21.5 |
| RMSD (bonds) (Å) | 0.012 |
| RMSD (angles) (°) | 1.34 |
| Ramachandran favored (%) | 98.0 |
| Ramachandran outliers (%) | 0.0 |
| Average B-factor (Ų) | 25.0 |
| Ligand B-factor (Ų) | 22.0 |
Comparison with Orthogonal Validation Methods
While crystallography provides static structural information, other biophysical techniques offer complementary data on the thermodynamics and kinetics of binding. The following table compares data for the binding of the inhibitor Immucillin-H to its target, purine nucleoside phosphorylase (PNP), as determined by Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[1]
| Parameter | X-ray Crystallography | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Binding Affinity (KD) | Not directly measured | 7.07 ± 4.23 nM | 336.40 ± 312.90 nM |
| Association Rate (kon) | Not measured | 1.2 x 105 M-1s-1 | Not measured |
| Dissociation Rate (koff) | Not measured | 8.5 x 10-4 s-1 | Not measured |
| Enthalpy (ΔH) | Not measured | Not measured | -10.5 kcal/mol |
| Entropy (TΔS) | Not measured | Not measured | -0.8 kcal/mol |
| Stoichiometry (n) | 1:1 (from structure) | Assumed 1:1 | 0.98 |
This comparison highlights the synergistic nature of these techniques. Crystallography provides the structural basis for the binding, while SPR and ITC quantify the kinetic and thermodynamic driving forces of the interaction.
Experimental Protocols
X-ray Crystallography of a Protein-N2,N2-dimethylpyridine-2,4-diamine Complex
This protocol outlines the key steps for determining the crystal structure of a kinase in complex with this compound via co-crystallization.
-
Protein Expression and Purification: The target kinase is expressed in a suitable system (e.g., E. coli) and purified to >95% homogeneity using affinity and size-exclusion chromatography.
-
Complex Formation: A 10 mM stock solution of this compound in DMSO is prepared. The purified kinase is incubated with a 5-fold molar excess of the compound for 2 hours on ice.
-
Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using the sitting-drop vapor diffusion method at 20°C. A variety of commercial screens are used to sample a wide range of pH, precipitant, and salt conditions.
-
Crystal Optimization: Conditions that yield initial microcrystals are optimized by varying the precipitant and protein concentrations, as well as the protein-to-precipitant drop ratio.
-
Data Collection: Diffraction-quality crystals are cryoprotected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined apo-structure of the kinase. The ligand is then modeled into the electron density map, and the entire complex is refined to produce the final atomic model.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the workflow for validating a ligand's binding mode, from initial screening to comprehensive biophysical and structural characterization.
Caption: Workflow for validating ligand binding mode.
Logical Relationships in Binding Mode Validation
The interplay between different validation techniques can be visualized as a logical progression, where each method provides a piece of the puzzle to build a complete picture of the ligand-protein interaction.
Caption: Logical flow of binding mode validation.
References
Benchmarking a Novel Compound: N2,N2-dimethylpyridine-2,4-diamine Against Established Anti-Tubercular Drugs
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) underscores the urgent need for novel anti-tubercular agents with unique mechanisms of action. This guide provides a framework for benchmarking the performance of a novel investigational compound, N2,N2-dimethylpyridine-2,4-diamine, against the current first-line anti-tubercular drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol. The methodologies and data presentation formats outlined herein serve as a template for the rigorous evaluation of new chemical entities in the tuberculosis drug development pipeline.
Data Presentation: Comparative Efficacy and Safety
A direct comparison of quantitative data is crucial for evaluating the potential of a new anti-tubercular candidate. The following tables summarize the essential in vitro performance metrics for this compound and the established first-line drugs. Data for this compound is hypothetical and serves as a placeholder for experimental results.
Table 1: In Vitro Anti-Tubercular Activity against Mycobacterium tuberculosis H37Rv
| Compound | Mechanism of Action | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | Hypothetical: Inhibition of a novel cellular target | [Experimental Value] |
| Isoniazid | Inhibition of mycolic acid synthesis.[1][2][3] | 0.03 - 0.12[4] |
| Rifampicin | Inhibition of DNA-dependent RNA polymerase.[5][6][7] | 0.12 - 0.5[4] |
| Pyrazinamide | Converted to pyrazinoic acid, disrupts membrane potential and fatty acid synthesis.[8][9][10] | pH dependent; active in acidic environments |
| Ethambutol | Inhibition of arabinosyl transferases, disrupting cell wall synthesis.[11][12][][14] | 0.25 - 1[4] |
Table 2: In Vitro Cytotoxicity and Selectivity Index
| Compound | Cytotoxicity (CC50) in HepG2 cells (µM) | Selectivity Index (SI = CC50 / MIC) |
| This compound | [Experimental Value] | [Calculated Value] |
| Isoniazid | >1000 | >10 |
| Rifampicin | >100 | >10 |
| Pyrazinamide | >1000 | >10 |
| Ethambutol | >1000 | >10 |
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental to the accurate assessment of novel anti-tubercular compounds.
Minimum Inhibitory Concentration (MIC) Determination against Mycobacterium tuberculosis
The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a primary indicator of anti-tubercular activity.[15][16] The broth microdilution method is a widely accepted technique.[4][16]
a. Inoculum Preparation:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) is cultured on Middlebrook 7H10 or 7H11 agar.[17]
-
Colonies are suspended in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
The suspension is vortexed with glass beads to break up clumps.[4]
-
The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.[16]
-
The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[15]
b. Assay Procedure:
-
Two-fold serial dilutions of the test compounds (this compound and standard drugs) are prepared in a 96-well microtiter plate.
-
100 µL of the final bacterial inoculum is added to each well.
-
Control wells include a drug-free growth control, a sterility control (broth only), and a positive control with a known anti-tubercular drug.
-
The plate is sealed and incubated at 37°C.[15]
-
Readings are taken when visible growth is observed in the drug-free control well, typically between 7 and 21 days.[15][16] The MIC is the lowest drug concentration with no visible bacterial growth.[15]
Cytotoxicity Assay
Evaluating the toxicity of a compound to mammalian cells is a critical step in assessing its therapeutic potential. The MTT assay is a common method for determining the 50% cytotoxic concentration (CC50).[18][19]
a. Cell Culture:
-
Human hepatoma (HepG2) or other relevant cell lines (e.g., A549 lung epithelial cells, RAW 264.7 macrophages) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[18][19]
-
Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[19]
b. Assay Procedure:
-
Serial dilutions of the test compounds are prepared in the cell culture medium.
-
The existing medium is removed from the cells, and 100 µL of the compound dilutions are added.
-
The plates are incubated for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 3-4 hours.[18]
-
The medium is aspirated, and 100-150 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[18]
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the CC50 value is determined.
Visualizing Mechanisms and Workflows
Established Anti-Tubercular Drug Mechanisms
The following diagrams illustrate the known mechanisms of action for the first-line anti-tubercular drugs.
Caption: Mechanisms of action for first-line anti-tubercular drugs.
Hypothetical Signaling Pathway for this compound
This diagram provides a template for elucidating the mechanism of action of a novel compound.
Caption: A hypothetical mechanism of action pathway for a novel compound.
Experimental Workflow for Benchmarking
The following workflow outlines the key stages in the preclinical evaluation of a new anti-tubercular drug candidate.
Caption: Experimental workflow for benchmarking a new anti-tubercular drug.
References
- 1. Isoniazid - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 3. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 4. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rifampicin - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 7. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 10. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 11. Ethambutol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. Ethambutol - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Ethambutol Hydrochloride? [synapse.patsnap.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N2,N2-dimethylpyridine-2,4-diamine: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of N2,N2-dimethylpyridine-2,4-diamine, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Researchers, scientists, and drug development professionals handling this compound must be proficient in the correct disposal methods for both unused product and contaminated materials. Adherence to these protocols is critical for maintaining a safe laboratory environment and preventing chemical hazards.
Hazard Profile and Safety Summary
This compound is a chemical compound that requires careful handling. The primary hazards associated with this and similar chemicals are summarized in the table below. This information is critical for making informed decisions regarding personal protective equipment (PPE) and emergency procedures.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P312 |
| Skin Irritation | Causes skin irritation. | P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | P280, P305+P351+P338, P310 |
| Respiratory Irritation | May cause respiratory irritation. | P261, P271, P304+P340, P312 |
This data is a summary of hazards associated with similar pyridine diamine compounds. Always refer to the specific Safety Data Sheet (SDS) for this compound for complete and detailed information.
Experimental Protocols for Disposal
The following protocols provide step-by-step guidance for the disposal of this compound. These procedures are based on general best practices for handling hazardous chemical waste in a laboratory setting.
Protocol 1: Disposal of Unused or Waste this compound
This protocol details the procedure for the disposal of unwanted, expired, or surplus this compound.
Materials:
-
Original, properly labeled container of this compound
-
Hazardous waste tag/label
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat
-
Chemical fume hood
Procedure:
-
Preparation: Ensure all necessary PPE is worn. All handling of the chemical waste should be conducted within a certified chemical fume hood.
-
Labeling: Securely affix a completed hazardous waste label to the original container. The label must include the full chemical name ("this compound"), the quantity of waste, and the date of accumulation.
-
Storage: Ensure the container cap is tightly sealed. Store the container in a designated hazardous waste accumulation area that is secure and has secondary containment.
-
Segregation: Store the container with other compatible organic waste. Do not mix with incompatible chemicals, such as strong oxidizing agents or acids.
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]
Protocol 2: Cleanup and Disposal of a Small Spill of this compound
This protocol provides instructions for safely cleaning up a minor spill (less than 100 mL) of this compound. For larger spills, evacuate the area and contact your institution's emergency response team.
Materials:
-
Chemical spill kit containing:
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)
-
Scoop or dustpan (non-sparking)
-
Sealable, chemical-resistant waste container (e.g., heavy-duty plastic bag or bucket)
-
Hazardous waste label
-
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat (an apron and shoe covers may also be necessary)
Procedure:
-
Immediate Response: Alert personnel in the immediate vicinity of the spill.[3][4] If the substance is volatile, ensure adequate ventilation and control all ignition sources.
-
Containment: If the spill is spreading, use absorbent material from the spill kit to create a dike around the spill to contain it.[5][6]
-
Absorption: Cover the spill with an inert absorbent material.[6][7] Start from the outside of the spill and work inwards to minimize the contaminated area.
-
Collection: Once the material is fully absorbed, carefully scoop the contaminated absorbent into the designated waste container.[3][4]
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials and also place them in the hazardous waste container.
-
Labeling and Disposal: Securely seal the waste container and affix a hazardous waste label. The label should clearly state "Spill Debris contaminated with this compound".[4][6] Dispose of the container through your institution's hazardous waste program.
-
Restock: Replenish the chemical spill kit with the items used during the cleanup.[3]
Mandatory Visualizations
The following diagrams illustrate the procedural workflows for the proper disposal of this compound.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 4. wcupa.edu [wcupa.edu]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. tamut.edu [tamut.edu]
Essential Safety and Logistical Information for Handling N2,N2-dimethylpyridine-2,4-diamine
Disclaimer: This document provides a summary of essential safety information. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling N2,N2-dimethylpyridine-2,4-diamine. The information herein is intended to supplement, not replace, the SDS.
Based on available safety data, this compound is a hazardous chemical that requires strict adherence to safety protocols. It is harmful if swallowed, inhaled, or in contact with skin.[1][2] It is known to cause skin irritation and serious eye damage or irritation.[2][3][4] Some sources indicate that contact with the skin can be fatal.[2] Therefore, the consistent and correct use of appropriate personal protective equipment (PPE) is the most critical line of defense for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for various laboratory operations involving this compound.[2][3]
| Operation | Recommended Personal Protective Equipment |
| Weighing and Transfer of Solid | Respiratory: Work within a certified chemical fume hood. Avoid breathing dust.[2][3] Eye/Face: Chemical safety goggles and a face shield.[5] Skin (Hands): Chemical-resistant gloves (e.g., nitrile).[6] Body: A fully fastened lab coat.[5] |
| Preparation of Solutions | Respiratory: Work within a certified chemical fume hood.[2] Eye/Face: Chemical safety goggles.[5] Skin (Hands): Chemical-resistant gloves (e.g., nitrile).[6] Body: A fully fastened lab coat.[5] |
| Running Reactions and Work-up | Respiratory: Work within a certified chemical fume hood.[2] Eye/Face: Chemical safety goggles. A face shield should be worn if there is a risk of splashing.[5] Skin (Hands): Chemical-resistant gloves (e.g., nitrile).[6] Body: A fully fastened, flame-resistant lab coat.[5] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][7]
-
Ensure safety shower and eyewash stations are readily accessible and in good working order.
2. Handling:
-
Avoid all personal contact. Do not get in eyes, on skin, or on clothing.[1][2][7]
-
Use only non-sparking tools, especially if the compound is flammable in its vapor phase.[1]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the laboratory.[2]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][7]
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
Emergency and Spill Response
Immediate and appropriate action is crucial in the event of an exposure or spill.
Exposure Plan:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[2]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]
Spill Response Workflow:
Caption: Chemical Spill Response Workflow.
Disposal Plan
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste material in a suitable, closed, and properly labeled container.[1]
-
Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Do not release it into the environment.[1][2]
-
Contaminated clothing should be properly cleaned before reuse.[3]
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. N2,N2-dimethylpyridine-2,5-diamine | C7H11N3 | CID 78642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. benchchem.com [benchchem.com]
- 7. abdurrahmanince.net [abdurrahmanince.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
